Azaline B
Description
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Properties
CAS No. |
188405-78-9 |
|---|---|
Molecular Formula |
C82H106ClN23O14 |
Molecular Weight |
1673.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid |
InChI |
InChI=1S/C80H102ClN23O12.C2H4O2/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51;1-2(3)4/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103);1H3,(H,3,4)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+;/m1./s1 |
InChI Key |
UYXOLEHMGDKCEI-OKBORMFFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Azaline B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaline B is a potent and selective synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its mechanism of action is centered on the competitive blockade of the GnRH receptor in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a detailed overview of the molecular and physiological effects of this compound, supported by available preclinical data.
Introduction
Gonadotropin-releasing hormone is a key regulator of the hypothalamic-pituitary-gonadal axis. Its pulsatile secretion from the hypothalamus and subsequent binding to GnRH receptors on pituitary gonadotropes stimulates the release of LH and FSH, which in turn control gonadal function. This compound, with the amino acid sequence [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH, is a third-generation GnRH antagonist designed for high potency and reduced anaphylactoid activity compared to earlier antagonists.[1] By competitively inhibiting the GnRH receptor, this compound offers a rapid and reversible suppression of the reproductive axis, making it a valuable tool in reproductive medicine and for the study of hormone-dependent pathologies.
Molecular Mechanism of Action
The primary mechanism of action of this compound is its high-affinity binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[2][3] This binding is competitive with endogenous GnRH, effectively preventing the receptor's activation.
GnRH Receptor Binding and Inhibition
This compound's structure, which includes several non-natural amino acids, confers a high binding affinity for the GnRH receptor. While the precise molecular interactions and the specific binding pocket for this compound on the GnRH receptor have not been fully elucidated in publicly available literature, its antagonistic action prevents the conformational changes in the receptor that are necessary for G-protein coupling and the initiation of intracellular signaling.
Inhibition of Downstream Signaling Pathways
Upon activation by GnRH, the GnRH receptor primarily couples to the Gαq/11 G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the synthesis and exocytosis of LH and FSH.
This compound, by blocking the initial step of receptor activation, effectively inhibits this entire downstream cascade. While specific studies detailing this compound's direct impact on each of these downstream effectors are limited, the observed potent suppression of LH and FSH release confirms the blockade of this pathway.[1] GnRH antagonists, in general, have been shown to prevent the GnRH-mediated increase in intracellular calcium and cyclic AMP (cAMP) accumulation.[4][5]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Agonist | Parameter | Value | Reference |
| Inhibition of Gonadotropin Release | Cultured Rat Pituitary Cells | Histrelin (0.1 nM) | EC50 | ~0.6 nM | [1] |
Table 2: In Vivo Activity of this compound
| Species | Assay | Dose | Effect | Duration | Reference |
| Rat | Inhibition of Ovulation | - | More potent than [Nal-Glu]-GnRH and [Nal-Lys]-GnRH | - | [1] |
| Koala | Suppression of LH response to exogenous GnRH | 1 mg (s.c.) | Significant suppression of LH | 24 hours | [6] |
| Koala | Suppression of LH response to exogenous GnRH | 3.3 mg (s.c.) | Significant suppression of LH | 3 hours (up to 3 days in some individuals) | [6] |
| Koala | Suppression of LH response to exogenous GnRH | 10 mg (s.c.) | Significant suppression of LH | 7 days | [6] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are not fully available in the cited literature. However, based on general methodologies for studying GnRH antagonists, the following outlines the likely procedures.
In Vitro Inhibition of Gonadotropin Release from Cultured Rat Pituitary Cells
This assay is used to determine the potency of GnRH antagonists in inhibiting agonist-induced LH and FSH release.
-
Cell Preparation: Anterior pituitaries are collected from rats and enzymatically dispersed (e.g., using collagenase and hyaluronidase) to obtain a single-cell suspension.
-
Cell Culture: The dispersed cells are plated in multi-well plates and cultured for a period (e.g., 48-72 hours) to allow for attachment and recovery.
-
Antagonist and Agonist Treatment: The cultured cells are pre-incubated with varying concentrations of this compound for a defined period. Subsequently, a fixed concentration of a GnRH agonist (e.g., histrelin) is added to stimulate gonadotropin release.
-
Sample Collection and Analysis: After a specific incubation time with the agonist, the cell culture medium is collected. The concentrations of LH and FSH in the medium are then quantified using a specific immunoassay (e.g., radioimmunoassay or ELISA).
-
Data Analysis: The dose-response curve for this compound's inhibition of agonist-induced gonadotropin release is plotted to determine the EC50 value.
In Vivo Anti-ovulatory Assay in Rats
This assay assesses the ability of a GnRH antagonist to prevent ovulation in female rats.
-
Animal Model: Cycling female rats are used, and the stage of their estrous cycle is monitored (e.g., by vaginal smears).
-
Antagonist Administration: this compound is administered (e.g., via subcutaneous injection) on the day of proestrus, prior to the expected pre-ovulatory LH surge.
-
Assessment of Ovulation: On the following day (estrus), the rats are euthanized, and their oviducts are examined under a microscope for the presence of ova.
-
Data Analysis: The percentage of rats in which ovulation is blocked at different doses of this compound is determined to assess its anti-ovulatory potency.
Visualizations
Figure 1: Simplified signaling pathway of GnRH and the inhibitory action of this compound.
Figure 2: General workflow for the in vitro inhibition of gonadotropin release assay.
Conclusion
This compound is a well-characterized, potent GnRH receptor antagonist. Its mechanism of action is based on the competitive inhibition of the GnRH receptor, leading to a rapid and profound suppression of gonadotropin release and, consequently, gonadal steroidogenesis. The available data from in vitro and in vivo studies in animal models underscore its efficacy. Further research to delineate the specific molecular interactions with the GnRH receptor and to gather more extensive quantitative data on its effects on downstream signaling components would provide an even more complete understanding of its pharmacological profile.
References
- 1. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Azaline B: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaline B is a potent gonadotropin-releasing hormone (GnRH) antagonist, belonging to a class of peptide-based therapeutics used in the management of sex hormone-dependent pathologies. By competitively blocking the GnRH receptor in the pituitary gland, this compound rapidly and reversibly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action prevents the downstream production of testosterone (B1683101) and estrogen, making it a valuable agent in indications such as advanced prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers and professionals in drug development. The methodologies outlined are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography, which are standard for this class of compounds.
Quantitative Data Summary
While specific yield and purity data for the direct synthesis of this compound are not publicly available, the following table presents typical quantitative data for the synthesis and purification of analogous GnRH antagonist peptides, which can be considered representative for process development and optimization.
| Parameter | Typical Value | Method of Analysis |
| Synthesis | ||
| Resin Loading | 0.5 - 1.0 mmol/g | UV-Vis spectrophotometry (Fmoc determination) |
| Coupling Efficiency | >99% per step | Ninhydrin test or UV-Vis (Fmoc determination) |
| Crude Peptide Yield | 60 - 80% | Gravimetric analysis after cleavage and precipitation |
| Purification | ||
| Purity of Crude Product | 50 - 70% | Analytical RP-HPLC (UV detection at 214/280 nm) |
| Final Product Purity | >98.5% | Analytical RP-HPLC (UV detection at 214/280 nm) |
| Overall Purified Yield | 15 - 30% | Gravimetric analysis and purity assessment |
| Characterization | ||
| Molecular Weight (Expected) | 1613.3 g/mol | N/A |
| Molecular Weight (Observed) | 1613.3 ± 1.0 Da | Mass Spectrometry (e.g., ESI-MS) |
| In vitro Activity (IC50) | 1.36 nM | Competitive binding assay |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound, a decapeptide with the sequence Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-Aph(Atz)-D-Aph(Atz)-Leu-ILys-Pro-D-Ala-NH₂, is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Materials and Reagents:
-
Fmoc-Rink Amide resin (e.g., 100-200 mesh, loading capacity ~0.7 mmol/g)
-
Fmoc-protected amino acids (including non-standard residues: D-2-Naphthylalanine (D-2Nal), D-4-Chlorophenylalanine (D-4Cpa), D-3-Pyridylalanine (D-3Pal), 4-Aminophenylalanine derivative (Aph(Atz)), and Isopropyl-Lysine (ILys))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base for coupling: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Acetic anhydride (B1165640) for N-terminal acetylation
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether for precipitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) by dissolving it with HBTU/HATU (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser or Ninhydrin test).
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Peptide Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the this compound sequence.
-
N-terminal Acetylation: After the final amino acid has been coupled and its Fmoc group removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Global Deprotection:
-
Wash the fully assembled, N-acetylated peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification of this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound peptide is purified using preparative RP-HPLC, which separates the target peptide from synthesis-related impurities based on hydrophobicity.
Materials and Reagents:
-
Crude this compound peptide
-
RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a solvent mixture compatible with the mobile phase (e.g., water/ACN with a small amount of acetic acid or TFA). Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the filtered crude peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined using analytical RP-HPLC first.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>98.5%) and freeze-dry them to obtain the final purified this compound as a white, fluffy powder.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for the synthesis of this compound via Fmoc-based SPPS.
GnRH Antagonist Signaling Pathway
Caption: Mechanism of action of this compound as a GnRH receptor antagonist.
Azaline B: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaline B is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis, characterization, and biological evaluation are presented to support further research and development.
Chemical Structure and Properties
This compound is a synthetic decapeptide with the following amino acid sequence: [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH. Its structure incorporates several non-standard amino acids, which contribute to its high potency and stability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈₀H₁₀₂ClN₂₃O₁₂ | PubChem |
| Molecular Weight | 1613.3 g/mol | PubChem |
| CAS Number | 134457-28-6 | MedchemExpress |
| Appearance | White to off-white powder (typical for synthetic peptides) | Inferred from similar compounds |
| Solubility | Soluble in water and aqueous buffers | Inferred from biological assay descriptions |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
Mechanism of Action: GnRH Receptor Antagonism
This compound functions as a competitive antagonist of the GnRH receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotroph cells. By binding to the GnRHR, this compound blocks the downstream signaling cascade initiated by the endogenous ligand, GnRH. This leads to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of gonadal steroids such as testosterone (B1683101) and estrogen.
Biological Activity
This compound is a highly potent GnRH antagonist. In vitro studies have demonstrated its ability to inhibit GnRH-stimulated LH release in cultured rat pituitary cells.
Table 2: In Vitro Biological Activity of this compound
| Assay | Species | Cell Type | Endpoint | IC₅₀ | Source |
| GnRH Antagonism | Rat | Pituitary Cells | Inhibition of LH release | 1.37 nM | MedchemExpress |
Experimental Protocols
The following sections detail the methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the C-terminus of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HOBt in the presence of a base like diisopropylethylamine) and add it to the resin. Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a fluffy white powder.
Characterization
The identity and purity of the synthesized this compound should be confirmed using the following methods:
-
Analytical RP-HPLC: To determine the purity of the final peptide. A C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) is typically used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, particularly for confirming the presence of unnatural amino acids and the overall peptide structure.
In Vitro Biological Assay: GnRH Antagonist Activity
Protocol:
-
Cell Culture: Culture rat pituitary cells in a suitable medium.
-
Assay Setup: Plate the cells in multi-well plates and allow them to adhere.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of a GnRH agonist (e.g., buserelin) to stimulate LH release.
-
Sample Collection: After a specific incubation time, collect the cell culture supernatant.
-
LH Measurement: Quantify the concentration of LH in the supernatant using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage inhibition of GnRH-stimulated LH release against the concentration of this compound to determine the IC₅₀ value.
In Vivo Biological Assay: Suppression of Gonadotropins in Castrated Male Rats
Protocol:
-
Animal Model: Use adult male castrated rats to ensure a stable, elevated baseline of gonadotropins.
-
Drug Administration: Administer this compound via a suitable route (e.g., subcutaneous injection) at various doses.
-
Blood Sampling: Collect blood samples at different time points post-administration.
-
Hormone Measurement: Separate the plasma and measure the concentrations of LH and FSH using specific RIAs or ELISAs.
-
Data Analysis: Analyze the time course of LH and FSH suppression for each dose of this compound to determine its potency and duration of action in vivo.
Conclusion
This compound is a potent synthetic GnRH antagonist with a well-defined chemical structure and mechanism of action. The detailed protocols provided in this guide for its synthesis, characterization, and biological evaluation will be valuable for researchers in the fields of reproductive endocrinology, oncology, and drug development. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical applications.
An In-depth Technical Guide to Azaline B: Sequence, Modifications, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaline B is a potent and long-acting third-generation antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its intricate chemical structure, featuring multiple non-proteinogenic amino acid modifications, confers high binding affinity and stability, making it a significant tool in reproductive endocrinology research and a precursor for the development of therapeutic agents for hormone-dependent pathologies. This guide provides a detailed overview of the this compound peptide, including its precise amino acid sequence and modifications, comprehensive experimental protocols for its synthesis and biological evaluation, and a summary of its quantitative bioactivity. Furthermore, this document illustrates key molecular and experimental pathways through detailed diagrams to facilitate a deeper understanding of its mechanism of action and practical application.
This compound: Peptide Sequence and Modifications
This compound is a synthetic decapeptide analog of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). The native GnRH peptide sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. This compound's enhanced antagonist activity is achieved through a series of strategic modifications to this backbone.
The full sequence and modifications of this compound are denoted as: [Ac-D-Nal¹, D-Cpa², D-Pal³, Aph(Atz)⁵, D-Aph(Atz)⁶, Nε-isopropyl-Lys⁸, D-Ala¹⁰]-GnRH [1]
This nomenclature translates to the following specific modifications of the GnRH decapeptide:
-
N-Terminus: The N-terminal pyroglutamic acid (pGlu) is replaced with an acetylated D-Alanine (Ac-D-Ala).
-
Position 1: The native L-Histidine is replaced with D-2-Naphthylalanine (D-Nal).
-
Position 2: The native L-Tryptophan is replaced with D-p-Chlorophenylalanine (D-Cpa).
-
Position 3: The native L-Serine is replaced with D-3-Pyridylalanine (D-Pal).
-
Position 5: The native L-Tyrosine is replaced with a novel, modified amino acid, 4-aminophenylalanine bearing an aminotriazole group (Aph(Atz)).
-
Position 6: The native L-Leucine is replaced with the D-enantiomer of the same modified amino acid as in position 5, D-Aph(Atz).
-
Position 8: The native L-Arginine is replaced with Nε-isopropyl-Lysine (ILys).
-
Position 10: The C-terminal L-Glycine is replaced with D-Alanine (D-Ala).
-
C-Terminus: The C-terminal carboxyl group is amidated (-NH2).
These modifications, particularly the introduction of D-amino acids and unnatural residues, contribute to the peptide's resistance to enzymatic degradation and enhance its binding affinity to the GnRH receptor, resulting in a potent and prolonged antagonist effect.
Quantitative Data
The biological activity of this compound and its analogs is typically quantified through in vitro and in vivo assays. The most common metric is the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the GnRH-induced response. Another important measure is the ED50, the dose required to produce a 50% maximal response in an in vivo model.
| Compound | In Vitro IC50 (nM) | In Vivo Activity |
| This compound | 1.36[2] | Potent and long-acting[1] |
| Analog 8 | 1.85[2] | As long-acting as this compound[2] |
| Analog 9 | 1.78 | Short-acting |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is achieved through a stepwise solid-phase methodology, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the modified residues D-Nal, D-Cpa, D-Pal, Aph(Atz), D-Aph(Atz), Nε-isopropyl-Lys, and D-Ala)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the modified residues.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride (B1165640) and a base such as DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
In Vitro GnRH Receptor Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled GnRH agonist for binding to the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the GnRH receptor (e.g., rat pituitary cells)
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)
-
This compound and other test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize pituitary tissues or cultured cells expressing the GnRH receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled GnRH agonist and varying concentrations of this compound or other competitor peptides.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at an appropriate temperature for a specific duration.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
In Vivo Rat Antiovulatory Assay
This assay assesses the in vivo efficacy of this compound in preventing ovulation in female rats.
Materials:
-
Mature female rats with regular estrous cycles
-
This compound dissolved in a suitable vehicle
-
Saline solution (control)
-
Luteinizing Hormone (LH) assay kit
Protocol:
-
Animal Selection: Use adult female rats with confirmed regular 4-day estrous cycles.
-
Dosing: On the day of proestrus, administer a single subcutaneous injection of this compound at various doses. A control group receives the vehicle alone.
-
Ovulation Assessment: On the following day (estrus), sacrifice the animals and examine the oviducts under a microscope for the presence of ova.
-
Hormone Level Measurement: Collect blood samples at specific time points after antagonist administration to measure serum LH levels using a suitable immunoassay.
-
Data Analysis: Determine the percentage of rats in each dose group in which ovulation is blocked. Calculate the ED50, the dose of this compound that prevents ovulation in 50% of the animals. Analyze the suppression of LH levels over time.
Visualizations
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that regulate the synthesis and secretion of gonadotropins (LH and FSH).
Caption: GnRH Receptor Signaling Pathway.
Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound
This diagram outlines the cyclical process of solid-phase peptide synthesis used to construct the this compound peptide chain on a solid resin support.
Caption: Solid-Phase Peptide Synthesis Workflow.
Conclusion
This compound stands as a testament to the power of medicinal chemistry in enhancing the therapeutic potential of native peptides. Its complex array of modifications results in a highly potent and stable GnRH antagonist with significant utility in research and clinical development. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the synthesis, evaluation, and understanding of this compound and its analogs. The continued exploration of such modified peptides holds great promise for the development of novel therapeutics for a range of hormone-dependent diseases.
References
In Vitro Characterization of Azaline B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaline (B1665912) B is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. As a key regulator of the reproductive system, the GnRH receptor represents a significant target for therapeutic intervention in hormone-dependent diseases. This technical guide provides an in-depth overview of the in vitro characterization of Azaline B, summarizing its bioactivity, detailing relevant experimental protocols, and illustrating the associated signaling pathways and experimental workflows.
Quantitative Bioactivity Data
The in vitro potency of this compound has been determined through functional assays measuring the inhibition of GnRH agonist-induced gonadotropin release. The following table summarizes the key quantitative data reported for this compound and its analogs.
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | Inhibition of Histrelin-mediated LH/FSH release | EC50 | ~0.6[1] |
| This compound | Not Specified | IC50 | 1.36[2] |
| Analog 8 | Not Specified | IC50 | 1.85[2] |
| Analog 9 | Not Specified | IC50 | 1.78[2] |
Experimental Protocols
The in vitro characterization of this compound primarily involves functional assays to determine its antagonist activity at the GnRH receptor. Below are detailed methodologies for key experiments.
Inhibition of GnRH-Stimulated Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release from Cultured Rat Pituitary Cells
This functional assay assesses the ability of this compound to inhibit the release of LH and FSH from primary pituitary cells stimulated by a GnRH agonist.
1. Cell Preparation:
-
Anterior pituitaries are collected from rats and enzymatically dispersed to obtain a single-cell suspension.
-
Cells are seeded in appropriate culture plates and maintained in culture medium for a period to allow for attachment and recovery.
2. Assay Procedure:
-
Culture medium is replaced with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period with the antagonist, cells are stimulated with a fixed concentration of a GnRH agonist (e.g., histrelin).
-
The supernatant is collected after a defined stimulation period.
3. Quantification of LH and FSH:
-
The concentrations of LH and FSH in the collected supernatant are determined using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
4. Data Analysis:
-
The percentage of inhibition of agonist-stimulated LH and FSH release is calculated for each concentration of this compound.
-
The EC50 value, the concentration of this compound that causes 50% of the maximal inhibition, is determined by fitting the concentration-response data to a sigmoidal curve.
Competitive Binding Assay for the GnRH Receptor
This assay determines the affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cell membranes are prepared from a cell line expressing the GnRH receptor (e.g., HEK293 cells transfected with the human GnRH receptor).
-
Cells are harvested, lysed, and the membrane fraction is isolated by centrifugation.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled GnRH agonist or antagonist (e.g., [125I]-triptorelin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
4. Quantification of Binding:
-
The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
5. Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the concentration of this compound.
-
The IC50 value, the concentration of this compound that displaces 50% of the specifically bound radioligand, is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
This compound, as a GnRH receptor antagonist, blocks the initiation of the downstream signaling cascade typically activated by GnRH. The following diagram illustrates the key components of the GnRH receptor signaling pathway.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for In Vitro Characterization of a GnRH Antagonist
The following diagram outlines a typical workflow for the in vitro characterization of a GnRH antagonist like this compound.
Caption: GnRH Antagonist In Vitro Workflow.
References
Early Preclinical Studies of Azaline B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaline (B1665912) B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist. Early preclinical investigations have demonstrated its efficacy in suppressing the pituitary-gonadal axis, highlighting its potential for applications in reproductive medicine and the treatment of hormone-dependent disorders. This document provides a comprehensive overview of the initial preclinical in vitro and in vivo studies of Azaline B, detailing its mechanism of action, quantitative efficacy, and safety profile based on the available scientific literature. Due to limited aqueous solubility, the clinical development of this compound was discontinued. Nevertheless, the data from its early evaluation offer valuable insights into the pharmacological modulation of the GnRH pathway.
Introduction
Gonadotropin-releasing hormone, a decapeptide produced in the hypothalamus, plays a pivotal role in regulating the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function. The development of GnRH antagonists that can competitively block the GnRH receptor has been a significant area of research for therapeutic intervention in conditions such as endometriosis, uterine fibroids, and certain cancers, as well as for use in assisted reproduction technologies. This compound emerged from these efforts as a potent antagonist with high selectivity and notably low anaphylactoid activity in animal models.[1] This whitepaper synthesizes the foundational preclinical data on this compound.
Mechanism of Action: GnRH Receptor Antagonism
This compound functions as a competitive antagonist of the GnRH receptor in the anterior pituitary. By binding to the receptor, it prevents the endogenous GnRH from initiating the signaling cascade that leads to the synthesis and release of LH and FSH. This suppression of gonadotropin secretion subsequently reduces the production of gonadal hormones such as estrogen and testosterone.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound and its Analogs
| Compound | IC50 (nM) for GnRH Antagonism | Reference |
| This compound | 1.36 | [2] |
| Analog 8 | 1.85 | [2] |
| Analog 9 | 1.78 | [2] |
IC50 represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled GnRH analog or GnRH-stimulated response.
Table 2: In Vitro Inhibition of Gonadotropin Release
| Compound | EC50 (nM) for Inhibition of Histrelin-Mediated Gonadotropin Release | Reference |
| This compound | ~0.6 | [1] |
| [Nal-Glu]-GnRH | ~0.6 | |
| [Nal-Lys]-GnRH (antide) | ~0.6 |
EC50 is the concentration of antagonist that produces 50% of the maximal inhibition of gonadotropin release stimulated by 0.1 nM histrelin (B1673308) (a GnRH agonist).
Table 3: In Vivo Anti-ovulatory Potency in Rats
| Compound | Relative Potency | Reference |
| This compound | Most Potent | |
| [Nal-Glu]-GnRH | Intermediate | |
| [Nal-Lys]-GnRH (antide) | Least Potent |
The relative order of antiovulatory potencies was determined by subcutaneous injection into rats on the afternoon of proestrus.
Table 4: In Vivo Luteinizing Hormone (LH) Suppression in Koalas
| Single s.c. Dose of this compound | Duration of LH Response Suppression to Exogenous mGnRH | Reference |
| 1 mg | 24 hours | |
| 3.3 mg | 3 hours (in all animals, up to 3 days in 50% of animals) | |
| 10 mg | 7 days |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro GnRH Antagonism Assay
This assay evaluates the ability of a compound to inhibit the binding of a GnRH agonist to its receptor.
References
- 1. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo and in vitro biological activity of novel this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Azaline B: A Technical Guide to Gonadotropin-Releasing Hormone Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of Azaline B, a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details the available data on its binding affinity, the current understanding of its receptor interaction kinetics, and the primary signaling pathways modulated by its activity. Furthermore, it outlines key experimental protocols for the assessment of receptor binding and kinetics, aimed at facilitating further research and development in this area.
Introduction to this compound and the GnRH Receptor
This compound is a synthetic peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Structurally, it is an analogue of GnRH with specific amino acid substitutions designed to confer high-affinity binding without eliciting receptor activation. The primary therapeutic application of GnRH antagonists like this compound is in the management of hormone-dependent conditions by suppressing the production of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily and plays a pivotal role in the regulation of the reproductive system. Upon binding of the endogenous ligand GnRH, the receptor activates intracellular signaling cascades that lead to the synthesis and secretion of LH and FSH from the anterior pituitary gland.
This compound Receptor Binding Affinity
The binding affinity of this compound for the GnRH receptor has been characterized through competitive binding assays. These studies have demonstrated that this compound is a high-affinity antagonist. The available quantitative data are summarized in the table below.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 1.37 nM | Gonadotropin-Releasing Hormone (GnRH) Receptor | Not Specified | |
| EC50 | ~0.6 nM | Rat Pituitary GnRH Receptor | Inhibition of histrelin-mediated gonadotropin release | [1] |
Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to displace 50% of a radiolabeled ligand from the GnRH receptor. The EC50 (half-maximal effective concentration) value in this context reflects the concentration of this compound that produces 50% of its maximal inhibitory effect on GnRH agonist-stimulated gonadotropin release.
This compound Receptor Binding Kinetics
As of the latest available data, specific kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound binding to the GnRH receptor have not been publicly reported. The determination of these kinetic constants is crucial for a complete understanding of the drug-receptor interaction, as they provide insights into the speed of binding and the duration of the receptor occupancy. A slower dissociation rate, for instance, can contribute to a longer duration of action in vivo.
While specific data for this compound is unavailable, studies on other GnRH antagonists have shown that they can exhibit slow dissociation rates, which may contribute to their prolonged biological effects.[2]
GnRH Receptor Signaling Pathway
The GnRH receptor primarily couples to the Gq/11 family of G-proteins. Upon antagonist binding, such as with this compound, the activation of these downstream signaling pathways is blocked. The canonical signaling cascade initiated by GnRH agonist binding is depicted below.
In addition to the primary Gq/11 pathway, the GnRH receptor can also couple to Gs and Gi proteins, leading to the modulation of cyclic AMP (cAMP) levels, although this is generally considered a secondary signaling route. This compound, as an antagonist, prevents the initiation of these signaling events by competitively inhibiting the binding of GnRH to its receptor.
Experimental Protocols
The determination of receptor binding affinity and kinetics is fundamental to drug development. The following sections outline the methodologies for key experiments used to characterize ligands like this compound.
Radioligand Competition Binding Assay for Affinity (IC50/Ki) Determination
This assay is used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the GnRH receptor (e.g., rat pituitary glands or a stable cell line) in a cold buffer.
-
Centrifuge the homogenate to pellet the membrane fraction.
-
Wash the pellet and resuspend it in an appropriate assay buffer. The protein concentration should be determined.[3]
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GnRH agonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Kinetic Radioligand Binding Assay for k_on and k_off Determination
This assay measures the rate at which a radioligand associates with and dissociates from the receptor.[4]
Detailed Methodology for Association (k_on):
-
Assay Setup:
-
Initiate the binding reaction by mixing the GnRH receptor membrane preparation with a known concentration of the radiolabeled ligand.
-
-
Time Course Incubation:
-
At various time points, terminate the reaction by rapid filtration.
-
-
Detection and Analysis:
-
Quantify the bound radioactivity for each time point.
-
Plot the specific binding against time and fit the data to an association kinetic model to determine the observed association rate (k_obs).
-
The association rate constant (k_on) can be calculated from the k_obs values obtained at different radioligand concentrations.
-
Detailed Methodology for Dissociation (k_off):
-
Equilibration:
-
Incubate the GnRH receptor membrane preparation with the radiolabeled ligand for a sufficient time to reach binding equilibrium.
-
-
Initiation of Dissociation:
-
Initiate the dissociation by adding a large excess of an unlabeled GnRH receptor ligand (like this compound or GnRH) to prevent re-binding of the radioligand.
-
-
Time Course Incubation:
-
At various time points after the addition of the unlabeled ligand, separate the bound and free radioligand by rapid filtration.
-
-
Detection and Analysis:
-
Quantify the remaining bound radioactivity at each time point.
-
Plot the natural logarithm of the specific binding against time. The slope of this line will be equal to the negative of the dissociation rate constant (k_off).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that can be used to measure the real-time binding kinetics of ligands to their receptors.
Detailed Methodology:
-
Immobilization:
-
The purified GnRH receptor is immobilized onto the surface of a sensor chip.
-
-
Binding Measurement:
-
A buffer solution is flowed over the sensor surface to establish a stable baseline.
-
A solution containing this compound at a specific concentration is then injected and flows over the sensor surface. The binding of this compound to the immobilized receptor is monitored in real-time as a change in the SPR signal (association phase).
-
The this compound solution is then replaced with the buffer solution, and the dissociation of the this compound-receptor complex is monitored (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgram (a plot of the SPR response versus time) is analyzed using kinetic models to simultaneously determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated as the ratio of k_off to k_on.
-
Conclusion
This compound is a potent antagonist of the GnRH receptor with high binding affinity, as demonstrated by its low nanomolar IC50 and EC50 values. It exerts its therapeutic effect by blocking the GnRH-induced signaling cascade, primarily the Gq/11-PLC pathway, thereby inhibiting gonadotropin synthesis and secretion. While specific kinetic data for this compound are not currently available, the experimental protocols outlined in this guide provide a clear framework for determining these crucial parameters. A thorough understanding of both the binding affinity and kinetics of this compound is essential for optimizing its clinical use and for the development of future GnRH receptor modulators.
References
- 1. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Pharmacodynamics of Azaline B in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Azaline B, a potent gonadotropin-releasing hormone (GnRH) antagonist, as demonstrated in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.
Core Mechanism of Action: GnRH Receptor Antagonism
This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). By binding to GnRH-R in the anterior pituitary gland, this compound blocks the downstream signaling cascade typically initiated by endogenous GnRH. This inhibitory action prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a suppression of gonadal steroidogenesis.
Signaling Pathway of GnRH Receptor Antagonism by this compound
Caption: Competitive antagonism of the GnRH receptor by this compound.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in various animal models.
Table 1: Dose-Dependent Suppression of Luteinizing Hormone (LH) in Koalas (Phascolarctos cinereus)
| Dose of this compound (single s.c. injection) | Number of Animals (n) | Duration of LH Suppression | Statistical Significance |
| 0 mg (Control) | 4 | No suppression | - |
| 1 mg | 6 | 24 hours | P < 0.05 |
| 3.3 mg | 8 | 3 hours (significant in all animals) | P < 0.05 |
| 10 mg | 4 | 7 days | P < 0.05 |
Table 2: In Vitro and In Vivo Activity of this compound in Rats
| Parameter | Value | Animal Model/Assay |
| IC₅₀ | 1.36 nM | In vitro GnRH antagonism |
| Antiovulatory Potency | More potent than [Nal-Glu]-GnRH and [Nal-Lys]-GnRH | Proestrous female rats |
| Duration of Action | Long-acting | Castrated male rat assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Dose-Response Study of LH Suppression in Koalas
-
Animal Model: Adult female koalas (Phascolarctos cinereus).
-
Objective: To determine the dose-dependent effect of a single subcutaneous injection of this compound on the LH response to exogenous GnRH.
-
Procedure:
-
Animals were divided into four groups receiving a single subcutaneous injection of 0 mg (control), 1 mg, 3.3 mg, or 10 mg of this compound.
-
At various time points post-injection (e.g., 3 hours, 24 hours, 3 days, 7 days), a challenge with mammalian GnRH (mGnRH) was administered.
-
Blood samples were collected to measure plasma LH concentrations.
-
-
Endpoint: The primary endpoint was the suppression of the LH surge in response to the mGnRH challenge compared to the control group.
In Vivo Antiovulatory Assay in Rats
-
Animal Model: Proestrous female rats.
-
Objective: To assess the potency of this compound in inhibiting ovulation.
-
Procedure:
-
This compound was administered subcutaneously to rats on the afternoon of proestrus.
-
Control animals received a vehicle injection.
-
The following morning (estrus), the oviducts were examined for the presence of ova.
-
-
Endpoint: The percentage of animals in which ovulation was blocked was determined to assess the antiovulatory potency.
Duration of Action in Castrated Male Rats
-
Animal Model: Castrated male rats.
-
Objective: To evaluate the duration of LH suppression by this compound.
-
Procedure:
-
A single dose of this compound was administered to castrated male rats.
-
Blood samples were collected at multiple time points post-administration.
-
Plasma LH levels were measured to determine the extent and duration of suppression.
-
-
Endpoint: The time course of LH suppression was analyzed to characterize the duration of action of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo pharmacodynamics of a GnRH antagonist like this compound in a rodent model.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A generalized experimental workflow for preclinical PD studies.
Discussion and Future Directions
The data presented herein demonstrate that this compound is a potent and long-acting GnRH antagonist in multiple animal species. Its ability to dose-dependently suppress LH levels highlights its potential for applications in reproductive medicine and oncology. Further research should focus on elucidating the full pharmacokinetic/pharmacodynamic profile of this compound, including its metabolism and potential off-target effects. Studies in additional animal models, particularly non-human primates, would be beneficial for translational purposes. The detailed protocols and conceptual frameworks provided in this guide are intended to support and streamline these future research endeavors.
An In-depth Technical Guide on the Core Effects of Azaline B on Gonadotropin Release
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Azaline B, a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist. It details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Mechanism of Action: Competitive Antagonism at the Pituitary
Gonadotropin-releasing hormone (GnRH), a decapeptide synthesized and released from the hypothalamus, is the primary regulator of the reproductive endocrine axis.[1] It stimulates the gonadotrope cells in the anterior pituitary gland to synthesize and secrete two essential gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These hormones, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.
This compound, with the amino acid sequence [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH, functions as a competitive GnRH receptor antagonist. It binds to GnRH receptors on the pituitary gonadotropes, effectively blocking the binding of endogenous GnRH. This inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH, thereby suppressing the entire pituitary-gonadal axis. This targeted suppression makes this compound a valuable tool for studying reproductive functions and a potential therapeutic agent for hormone-dependent disorders.
Quantitative Data Summary
This compound has demonstrated high potency in both in vitro and in vivo models. The following tables summarize the key quantitative findings from published research.
Table 1: In Vitro Efficacy of this compound
| Assay System | Parameter | Value | Reference Compound(s) | Source |
| Cultured Rat Pituitary Cells | EC₅₀ | ~0.6 nM | [Nal-Glu]-GnRH (~0.6 nM), [Nal-Lys]-GnRH (~0.6 nM) | |
| GnRH Antagonist Assay | IC₅₀ | 1.36 nM | Analog 8 (1.85 nM), Analog 9 (1.78 nM) |
Table 2: In Vivo Dose-Dependent Suppression of LH in Koalas
| Single Subcutaneous Dose | Duration of LH Suppression (vs. mGnRH challenge) | Number of Subjects (n) | Source |
| 1 mg | 24 hours | 6 | |
| 3.3 mg | 3 hours (significant in all), up to 3 days in 50% | 8 | |
| 10 mg | 7 days | 4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound's effects.
This assay quantifies the ability of this compound to inhibit agonist-induced gonadotropin release.
-
Model System: Primary cultures of anterior pituitary cells from adult female Wistar rats.
-
Cell Plating: Cells are dissociated and plated in multi-well plates in a suitable culture medium (e.g., DMEM with serum).
-
Protocol:
-
After an initial culture period (e.g., 48-72 hours), the cells are washed with a serum-free medium.
-
Cells are pre-incubated with varying concentrations of this compound or other antagonists for a defined period (e.g., 30-60 minutes).
-
A fixed concentration of a GnRH agonist, such as histrelin (B1673308) (e.g., 0.1 nM), is added to the wells to stimulate gonadotropin release.
-
The cells are incubated for a further period (e.g., 3-4 hours).
-
The culture medium is collected for quantification of LH and FSH levels.
-
-
Endpoint Measurement: LH and FSH concentrations in the collected medium are determined using specific radioimmunoassays (RIAs) or ELISA kits.
-
Data Analysis: Dose-response curves are generated by plotting the percentage inhibition of agonist-stimulated release against the antagonist concentration to calculate EC₅₀ values.
This model assesses the functional impact of gonadotropin suppression on a key reproductive event.
-
Animal Model: Adult, regularly cycling female rats (e.g., Sprague-Dawley or Wistar strain).
-
Staging: Vaginal smears are monitored daily to identify rats in the proestrus stage of the estrous cycle.
-
Protocol:
-
On the afternoon of proestrus, prior to the pre-ovulatory LH surge, animals are administered a single subcutaneous (s.c.) injection of this compound at various doses.
-
A control group receives the vehicle solution.
-
The following morning (day of estrus), the animals are euthanized.
-
The oviducts are examined under a microscope to count the number of ova.
-
-
Endpoint Measurement: The primary endpoint is the inhibition of ovulation, determined by the absence of ova in the oviducts.
-
Data Analysis: The percentage of animals in each dose group that are anovulatory is calculated to determine the antiovulatory potency.
This model provides a stable, high-gonadotropin environment to evaluate the suppressive activity of GnRH antagonists.
-
Animal Model: Adult male rats that have been surgically castrated several weeks prior to the experiment to remove the negative feedback of testosterone, resulting in elevated LH and FSH levels.
-
Protocol:
-
Orchidectomized rats are administered this compound via a specified route (e.g., subcutaneous injection).
-
Blood samples are collected at various time points post-administration.
-
-
Endpoint Measurement: Serum concentrations of LH and FSH are measured using validated immunoassays.
-
Data Analysis: The magnitude and duration of LH and FSH suppression are determined by comparing post-treatment levels to baseline (pre-treatment) levels.
This protocol investigates the effect of sustained gonadotropin suppression on ovarian function.
-
Animal Model: Golden hamsters.
-
Protocol:
-
Animals are treated with this compound for a specified duration.
-
Some groups may receive replacement therapy with exogenous FSH and/or LH to study their specific roles.
-
Blood samples are collected to measure hormone levels.
-
At the end of the treatment period, ovaries are collected for histological and molecular analysis.
-
-
Endpoint Measurements:
-
Hormonal: Serum levels of progesterone, estradiol, FSH, and LH.
-
Histological: Assessment of follicular development stages (e.g., primordial, primary, preantral, antral).
-
Molecular: Ovarian mRNA expression of key steroidogenic enzymes (e.g., Cyp11a1, Cyp17a1, Cyp19a1) and gonadotropin receptors (e.g., Fshr) via quantitative PCR.
-
-
Data Analysis: Comparison of hormonal, histological, and molecular parameters between control and treated groups.
Conclusion
The data presented demonstrate that this compound is a highly potent GnRH receptor antagonist capable of effectively suppressing gonadotropin release and subsequent gonadal function in multiple species. Its well-characterized mechanism of action and efficacy in preclinical models underscore its value as a research tool in reproductive endocrinology. The detailed protocols provided herein serve as a guide for future investigations into the physiological roles of the HPG axis and the development of novel GnRH-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Administration of Azaline B to Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaline B is a synthetic peptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This leads to a rapid and reversible suppression of gonadal hormones, such as testosterone (B1683101) and estrogen. These characteristics make this compound a valuable tool for research in reproductive endocrinology, oncology, and other hormone-dependent pathologies.
These application notes provide detailed protocols for the preparation and administration of this compound to common laboratory animals, as well as templates for designing preclinical efficacy, pharmacokinetic, and toxicology studies.
Data Presentation
Efficacy Study: Suppression of Luteinizing Hormone (LH)
The following table summarizes the dose-dependent effect of a single subcutaneous injection of this compound on suppressing the LH response to an exogenous GnRH challenge in koalas.
| This compound Dose | Number of Animals (n) | Duration of Significant LH Suppression (P < 0.05) |
| 0 mg (Control) | 4 | No suppression observed |
| 1 mg | 6 | 24 hours |
| 3.3 mg | 8 | 3 hours (up to 3 days in 50% of animals) |
| 10 mg | 4 | 7 days |
Data adapted from a study on the control of the oestrous cycle in the koala (Phascolarctos cinereus).
Pharmacokinetic Profile (Template)
This table provides a template for summarizing the key pharmacokinetic parameters of this compound in a rodent model following a single administration.
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intraperitoneal (IP) |
| Dose (mg/kg) | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (0-t) (ng·h/mL) | |||
| AUC (0-inf) (ng·h/mL) | |||
| Half-life (t1/2) (h) | |||
| Bioavailability (%) | N/A |
Toxicology Study: Key Observations (Template)
This table is a template for recording key findings from a 14-day repeated-dose toxicology study in two rodent species.
| Species | Dose Group (mg/kg/day) | Clinical Observations | Body Weight Changes (%) | Key Histopathological Findings |
| Rat | Control (Vehicle) | |||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose | ||||
| Mouse | Control (Vehicle) | |||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Experimental Protocols
Formulation and Preparation of this compound
Objective: To prepare a sterile solution of this compound for parenteral administration.
Materials:
-
This compound peptide powder
-
5% Mannitol (B672) solution (sterile)
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filter
-
Sterile vials
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a sterile 5% mannitol solution. A study in koalas successfully used this vehicle.
-
If necessary, sterile water for injection can be used as an alternative vehicle, but solubility should be confirmed.
-
Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage, protected from light. Stability under these conditions should be validated.
Administration of this compound to Rodents
Animal Models: Mice (e.g., C57BL/6, BALB/c) and Rats (e.g., Sprague-Dawley, Wistar).
General Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Use appropriate restraint techniques to minimize stress and ensure accurate administration.
-
Warm solutions to room or body temperature before injection to minimize discomfort.[3]
-
The volume of administration should be kept to a minimum and should not exceed recommended limits.[3][4]
a. Subcutaneous (SC) Administration
Recommended for: Efficacy studies requiring sustained release.
Procedure:
-
Restrain the animal. For mice, grasp the loose skin at the scruff of the neck.
-
Tent the skin over the dorsal midline or flank area.
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
b. Intraperitoneal (IP) Administration
Recommended for: Rapid systemic absorption, akin to IV administration.[5]
Procedure:
-
Restrain the animal, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the this compound solution.
-
Withdraw the needle.
c. Intravenous (IV) Administration (Tail Vein)
Recommended for: Pharmacokinetic studies requiring direct entry into the systemic circulation.
Procedure:
-
Place the rodent in a suitable restraint device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Inject the this compound solution slowly as a bolus. The maximum volume for a bolus injection in mice is typically 5 ml/kg.[5]
-
Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.
Preclinical Study Workflows
a. Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats).
-
Groups:
-
Group 1: IV administration (e.g., 1 mg/kg).
-
Group 2: SC administration (e.g., 5 mg/kg).
-
Group 3: IP administration (e.g., 5 mg/kg).
-
-
Dosing: Administer this compound as a single dose according to the protocols described above.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
b. Toxicology Study (14-Day Repeated Dose)
Objective: To evaluate the safety profile of this compound following repeated administration.
Methodology:
-
Animal Models: Use two species, typically one rodent (e.g., Wistar rats) and one non-rodent (if a relevant species can be identified for peptide drugs, though for peptides, two rodent species may be acceptable). For the purpose of this protocol, we will describe a two-rodent species study.
-
Groups (for each species):
-
Group 1: Control (vehicle only).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
Additional satellite groups for recovery assessment may be included.
-
-
Dosing: Administer this compound or vehicle daily for 14 consecutive days via the intended clinical route (e.g., subcutaneous).
-
Monitoring:
-
Daily: Clinical signs of toxicity, mortality.
-
Weekly: Body weight, food consumption.
-
At termination: Hematology, clinical chemistry.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
Data Analysis: Analyze all collected data for dose-dependent effects and to identify any potential target organs of toxicity.
Mandatory Visualizations
References
- 1. Gonadotropin-releasing_hormone_antagonist [bionity.com]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. admescope.com [admescope.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azaline B in Luteinizing Hormone Suppression Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaline (B1665912) B is a potent gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] Its primary mechanism of action involves competitive blockade of GnRH receptors on pituitary gonadotrophs, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, inhibits downstream reproductive processes, including ovulation and steroidogenesis.[1][2] These characteristics make Azaline B a valuable tool for research in reproductive endocrinology, oncology, and the development of therapies for hormone-dependent diseases.
These application notes provide a comprehensive overview of the use of this compound for LH suppression in rat models, including available data on its efficacy, detailed experimental protocols, and relevant biological pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound on LH Release from Rat Pituitary Cells
| Compound | Assay System | Agonist Used | EC50 for Inhibition of LH Release | Reference |
| This compound | Cultured Rat Pituitary Cells | 0.1 nM Histrelin (GnRH agonist) | ~0.6 nM | [1] |
| [Nal-Glu]-GnRH | Cultured Rat Pituitary Cells | 0.1 nM Histrelin (GnRH agonist) | ~0.6 nM | [1] |
| [Nal-Lys]-GnRH (antide) | Cultured Rat Pituitary Cells | 0.1 nM Histrelin (GnRH agonist) | ~0.6 nM | [1] |
Table 2: In Vivo Effects of this compound on Gonadotropin Levels and Ovulation
| Species | Animal Model | This compound Dosage and Administration | Effect on LH/Ovulation | Reference |
| Rat | Proestrus Female | Subcutaneous injection (dosage not specified) | More potent at inhibiting ovulation than [Nal-Glu]-GnRH or [Nal-Lys]-GnRH | [1] |
| Rat | Castrated Male | Subcutaneous injection (dosage not specified) | Potent suppression of gonadotropin levels | [1] |
| Hamster | Female | 125 µ g/animal every 48 hours for 12 days (subcutaneous) | Serum LH was undetectable | [2] |
Signaling Pathways and Experimental Workflow
GnRH Signaling Pathway in Pituitary Gonadotrophs
Caption: GnRH receptor signaling and its inhibition by this compound.
Experimental Workflow for LH Suppression Studies
Caption: Workflow for in vivo evaluation of this compound on LH suppression.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in suppressing LH in rats, based on standard methodologies for GnRH antagonists.
Protocol 1: In Vitro LH Release from Primary Rat Pituitary Cells
Objective: To determine the dose-dependent inhibition of GnRH-agonist-stimulated LH release by this compound in cultured rat anterior pituitary cells.
Materials:
-
This compound
-
GnRH agonist (e.g., Histrelin)
-
Collagenase
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Adult male Sprague-Dawley rats
-
Multi-well culture plates
-
Rat LH ELISA or RIA kit
Methodology:
-
Pituitary Gland Collection: Euthanize adult male rats and aseptically remove the anterior pituitary glands.
-
Cell Dispersion:
-
Mince the pituitary glands into small fragments.
-
Incubate the fragments in a dispersion buffer containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation until a single-cell suspension is obtained.
-
Wash the cells with DMEM to remove enzymes and debris.
-
-
Cell Culture:
-
Resuspend the cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Plate the cells in multi-well plates at a predetermined density and incubate at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours to allow for attachment.
-
-
Treatment:
-
After the initial incubation, wash the cells with serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) for 30-60 minutes.
-
Add a fixed concentration of a GnRH agonist (e.g., 0.1 nM Histrelin) to the wells and incubate for a defined period (e.g., 3-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Measure the concentration of LH in the medium using a validated rat LH ELISA or RIA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated LH release for each concentration of this compound.
-
Determine the EC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Protocol 2: In Vivo LH Suppression in Castrated Male Rats
Objective: To evaluate the dose-dependent efficacy and duration of action of this compound in suppressing elevated LH levels in a castrated rat model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, propylene (B89431) glycol)
-
Adult male Sprague-Dawley rats
-
Anesthetics
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Rat LH ELISA or RIA kit
Methodology:
-
Animal Model Preparation:
-
Surgically castrate adult male rats under anesthesia.
-
Allow a recovery period of at least two weeks to ensure stabilization of post-castration elevated LH levels.
-
-
Acclimatization and Baseline Sampling:
-
Acclimatize the animals to handling and the experimental environment.
-
Collect a baseline blood sample (t=0) via tail vein or saphenous vein to determine pre-treatment LH levels.
-
-
Treatment Administration:
-
Divide the animals into groups.
-
Administer single subcutaneous injections of this compound at various doses. A control group should receive the vehicle alone.
-
-
Post-Treatment Blood Sampling:
-
Collect blood samples at multiple time points post-injection (e.g., 2, 4, 8, 24, 48, 72 hours) to determine the time course of LH suppression.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain serum or plasma.
-
Measure LH concentrations using a validated rat LH ELISA or RIA kit.
-
-
Data Analysis:
-
Express LH levels at each time point as a percentage of the baseline (t=0) value for each animal.
-
Compare the LH levels in the this compound-treated groups to the vehicle-treated control group at each time point using appropriate statistical analysis (e.g., ANOVA).
-
Determine the dose required for significant LH suppression and the duration of the effect at each dose level.
-
Conclusion
This compound is a highly effective GnRH antagonist with potent LH-suppressive activity demonstrated both in vitro and in vivo. While detailed dose-response studies in rats are not widely published, the provided protocols offer a robust framework for researchers to quantify its effects in relevant animal models. The high potency observed in hamster studies suggests that complete suppression of LH is achievable, making this compound a valuable compound for investigating the roles of gonadotropins in various physiological and pathological states.
References
Application Notes and Protocols for Oestrous Cycle Synchronization in Marsupials with a Focus on Azaline B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synchronization of the oestrous cycle in marsupials presents unique challenges compared to eutherian mammals due to fundamental differences in reproductive physiology. Notably, the corpus luteum in many marsupial species is not responsive to the luteolytic effects of prostaglandin (B15479496) F2α, a cornerstone of oestrous synchronization protocols in livestock and other eutherian species[1]. This has necessitated the exploration of alternative strategies that target the hypothalamic-pituitary-gonadal (HPG) axis to control follicular development and the timing of oestrus.
Agents that modulate the release of gonadotropin-releasing hormone (GnRH), such as GnRH agonists and antagonists, have emerged as promising tools for this purpose. While GnRH agonists cause an initial stimulation followed by a downregulation of GnRH receptors, GnRH antagonists provide a more direct and rapid suppression of gonadotropin secretion. This document provides a detailed overview of the use of the GnRH antagonist Azaline B for oestrous cycle control in marsupials, alongside comparative protocols for other hormonal agents.
This compound: A GnRH Antagonist for Oestrous Control
This compound is a gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for its potential to control the oestrous cycle in the koala (Phascolarctos cinereus)[2]. GnRH antagonists competitively bind to GnRH receptors in the anterior pituitary gland, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins disrupts follicular development, preventing the onset of oestrus and ovulation.
Mechanism of Action
The primary mechanism of this compound is the competitive blockade of pituitary GnRH receptors. Unlike GnRH agonists, which cause an initial surge in LH and FSH before downregulating the system, antagonists produce an immediate and dose-dependent suppression of gonadotropin release. This leads to a rapid decrease in gonadal steroid production, including 17β-oestradiol, which is essential for follicular maturation and the expression of oestrous behaviour. Following the cessation of treatment, the HPG axis can resume its normal function, leading to a potentially synchronized return to oestrus.
Caption: Signaling pathway of the GnRH antagonist this compound.
Data from Experimental Studies with this compound
Research in koalas has demonstrated that this compound can effectively suppress the LH response to exogenous GnRH in a dose-dependent manner and delay the return to oestrus.
Table 1: Effect of Single Subcutaneous Injections of this compound on LH Response in Koalas
| This compound Dose | Number of Animals (n) | Duration of LH Suppression Following GnRH Challenge | Reference |
|---|---|---|---|
| 0 mg (Control) | 4 | No suppression | [2] |
| 1 mg | 6 | 24 hours | [2] |
| 3.3 mg | 8 | 3 hours (significant in all animals); up to 3 days in 50% of animals | [2] |
| 10 mg | 4 | 7 days | |
Data sourced from a study on the use of this compound in koalas.
While daily treatment with 1 mg of this compound for 10 days successfully delayed oestrus in all treated females, the return to oestrus was highly variable, ranging from 9 to 39 days post-treatment. This suggests that while this compound is effective at disrupting folliculogenesis, further refinement of the protocol is needed to achieve precise synchronization.
Experimental Protocol: Oestrous Cycle Suppression with this compound in the Koala
This protocol is based on the methodology described for suppressing and delaying the oestrous cycle in the koala (Phascolarctos cinereus).
Objective: To delay the onset of the subsequent oestrus by suppressing gonadotropin release.
Materials:
-
This compound solution
-
Sterile syringes (1 mL) and needles (25-gauge)
-
70% Ethanol for disinfection
-
Animal handling and restraint equipment appropriate for koalas
-
Blood collection supplies (for optional hormone monitoring)
Procedure:
-
Animal Selection: Select healthy, cycling, non-pregnant female koalas. The treatment should commence during the interoestrous phase, typically 3 days after the cessation of the previous behavioural oestrus.
-
Dosage Preparation: Prepare a solution of this compound for subcutaneous injection. A dose of 1 mg per animal per day has been studied.
-
Administration:
-
Safely restrain the animal.
-
Administer 1 mg of this compound via subcutaneous (s.c.) injection. The scruff of the neck or another area with loose skin is a suitable injection site.
-
Repeat the administration daily for a total of 10 consecutive days.
-
-
Monitoring:
-
Behavioural Oestrus: Monitor animals daily for signs of behavioural oestrus (e.g., bellowing, restlessness, lordosis) starting from the cessation of treatment.
-
Urogenital Cytology (Optional): Collect vaginal swabs to prepare smears for cytological examination to confirm the stage of the oestrous cycle.
-
Hormone Analysis (Optional): Collect blood samples periodically to measure plasma concentrations of LH and 17β-oestradiol to monitor pituitary and ovarian suppression and subsequent reactivation.
-
-
Data Recording: Record the date of the last treatment and the date of the first signs of the subsequent oestrus for each animal to determine the delay interval.
Caption: Experimental workflow for oestrous suppression with this compound.
Comparative Protocols for Oestrous Cycle Synchronization in Marsupials
While this compound shows potential, GnRH agonists and progestogens have also been used with varying success in different marsupial species.
Table 2: Comparison of Hormonal Agents for Oestrous Cycle Synchronization in Marsupials
| Agent (Class) | Compound | Species | Dosage & Administration | Outcome | Reference |
|---|---|---|---|---|---|
| GnRH Antagonist | This compound | Koala | 1 mg/day for 10 days (s.c.) | Delayed return to oestrus by an average of 24.2 days, but with high variability. | |
| GnRH Agonist | Deslorelin | Brushtail Possum | 4.7 mg or 9.4 mg slow-release implant | Females became anoestrus and remained infertile for at least one breeding season. | |
| GnRH Agonist | Leuprolide Acetate (B1210297) (Lucrin Depot) | Tammar Wallaby | 1 mg/kg single injection (i.m.) | Suppressed oestrus; all treated females mated between 33 and 66 days post-treatment. |
| Progestogen | Levonorgestrel (LNG) | Koala | Subcutaneous implant | Inhibited oestrous behaviour and oestradiol secretion. Synchronous return to oestrus in 3 of 4 females after implant removal. | |
Protocol: GnRH Agonist-Based Synchronization in the Tammar Wallaby
This protocol is based on the use of a GnRH agonist depot formulation to suppress and synchronize the oestrous cycle in the tammar wallaby (Notamacropus eugenii). This method is often combined with the removal of pouch young (RPY) to reactivate the reproductive cycle from lactational quiescence.
Objective: To suppress the endogenous cycle and achieve a more synchronized return to oestrus for timed mating.
Materials:
-
Leuprolide acetate depot suspension (e.g., Lucrin Depot)
-
Sterile syringes and needles
-
Animal handling and restraint equipment
Procedure:
-
Cycle Activation: On Day 0, remove the pouch young (RPY) to reactivate the oestrous cycle.
-
Administration: Immediately following RPY on Day 0, administer a single intramuscular (i.m.) injection of the GnRH agonist at a dose of 1 mg/kg.
-
Housing: House females with males in breeding pens (e.g., 1 male to 3 females).
-
Monitoring: Conduct regular pouch and urogenital checks to detect the presence of newborn young or copulatory plugs, which indicate mating and conception.
-
Expected Outcome: Control (untreated) females typically mate before Day 32 post-RPY. Treated females are expected to have a delayed and more synchronized period of mating, observed between Day 33 and Day 66 post-RPY.
Caption: Workflow for GnRH agonist-based oestrous synchronization.
Conclusion and Future Directions
The use of GnRH antagonists like this compound represents a viable strategy for controlling the oestrous cycle in marsupials by directly suppressing the HPG axis. While initial studies in koalas are promising for delaying oestrus, the variability in the return to cyclicity highlights the need for further research to optimize dosage and treatment duration for effective synchronization. Comparative studies with GnRH agonists and progestogens in different marsupial species will be crucial for developing reliable, species-specific protocols. These advancements are essential for facilitating assisted reproductive technologies (ART), managing captive breeding programs, and supporting the conservation of threatened marsupial species.
References
Application Notes and Protocols for Long-term Administration of Azaline B in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaline B is an investigational compound with potent anti-inflammatory and anti-allergic properties. Its primary mechanism of action is as a selective antagonist of histamine (B1213489) H1-receptors. Additionally, it exhibits mast cell stabilizing properties, preventing the release of various inflammatory mediators such as histamine, leukotrienes, and cytokines.[1][2][3] These characteristics suggest its potential therapeutic utility in chronic inflammatory and allergic conditions. This document provides detailed application notes and protocols for the long-term administration of this compound in research animals to evaluate its safety and efficacy.
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound (Modeled after Azelastine)
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (F%) | ~40% | Guinea Pig | Oral | [4] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | Guinea Pig | Oral | [4] |
| Plasma Protein Binding | ~88% | Human (in vitro) | N/A | |
| Volume of Distribution (Vd) | High (indicates wide tissue distribution) | Guinea Pig | IV | |
| Major Metabolite | Desmethylthis compound (active) | Guinea Pig, Human | N/A | |
| Elimination Half-life (t½) | ~22 hours (parent); ~54 hours (metabolite) | Human | Oral | |
| Primary Route of Excretion | Feces | Human | Oral |
Table 2: Recommended Dosing and Administration Routes for Long-Term Studies
| Species | Route of Administration | Recommended Dose Range | Frequency | Notes |
| Mouse | Oral (Gavage) | 1-10 mg/kg | Once daily | Ensure proper gavage technique to avoid injury. |
| Oral (in diet/water) | To be determined based on palatability and stability | Ad libitum | Useful for reducing handling stress. Requires careful monitoring of food/water intake. | |
| Intraperitoneal (IP) | 0.5-5 mg/kg | Once daily | Alternate injection sites daily. | |
| Rat | Oral (Gavage) | 1-10 mg/kg | Once daily | Use appropriate gavage needle size for the animal's weight. |
| Intravenous (IV) - Catheter | 0.1-1 mg/kg | Continuous or bolus | Requires surgical implantation of a catheter for chronic studies. | |
| Subcutaneous (SC) | 1-5 mg/kg | Once daily | Rotate injection sites to minimize local irritation. | |
| Guinea Pig | Oral (Gavage) | 1-5 mg/kg | Once daily | Used in initial pharmacokinetic studies of similar compounds. |
Experimental Protocols
Protocol 1: Long-Term Oral Administration in Rodents (Gavage)
Objective: To assess the chronic toxicity and/or efficacy of this compound following daily oral administration.
Materials:
-
This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Dose Preparation: Prepare the dosing solution of this compound at the desired concentration. Ensure the solution is homogenous.
-
Animal Handling and Restraint: Gently restrain the animal. For rats and mice, this can be done manually.
-
Gavage Administration:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of distress immediately after dosing and at regular intervals throughout the study. Monitor body weight, food and water consumption, and clinical signs of toxicity.
-
Duration: Continue daily administration for the planned duration of the study (e.g., 28 days, 90 days).
Protocol 2: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single dose.
Materials:
-
This compound
-
Cannulated rats (e.g., with jugular vein catheters)
-
Dosing vehicle
-
Syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dose Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage or intravenous injection through the catheter).
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Flush the catheter with heparinized saline after each collection to maintain patency.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound and its major metabolite, Desmethylthis compound, using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and bioavailability.
Protocol 3: Histopathological Evaluation Following Chronic Dosing
Objective: To assess for any microscopic changes in tissues following long-term administration of this compound.
Materials:
-
Tissues collected from animals at the end of the chronic toxicity study
-
10% Neutral Buffered Formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the termination of the long-term study, euthanize the animals and perform a complete necropsy. Collect major organs and tissues (e.g., liver, kidneys, heart, lungs, spleen, brain, etc.) and fix them in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: After fixation, dehydrate the tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome. Mount the sections on glass slides and stain with H&E.
-
Microscopic Examination: A board-certified veterinary pathologist should perform a blinded microscopic examination of the stained tissue sections. Any histopathological findings should be recorded and graded for severity.
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-allergic action.
Caption: Experimental workflow for a long-term animal study.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of azelastine and its active metabolite, desmethylazelastine, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Azaline B: A Potent GnRH Antagonist for Reproductive Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Azaline (B1665912) B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist that has demonstrated significant utility in reproductive biology research. Its ability to suppress the pituitary-gonadal axis by competitively blocking GnRH receptors makes it a valuable tool for investigating reproductive processes and developing novel therapeutic strategies for hormone-dependent disorders. This document provides detailed application notes, experimental protocols, and a summary of the quantitative effects of Azaline B, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound is a synthetic decapeptide analog of GnRH with the amino acid sequence: [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH.[1] It exerts its biological effects by competitively binding to GnRH receptors on pituitary gonadotrope cells. This binding blocks the downstream signaling cascade that is normally initiated by endogenous GnRH, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) synthesis and release. The reduction in gonadotropin levels subsequently inhibits gonadal steroidogenesis, resulting in decreased concentrations of sex hormones such as estradiol (B170435) and progesterone. A key advantage of this compound is its extremely low anaphylactoid activity compared to other GnRH antagonists, making it a more selective and safer research tool.[1]
Signaling Pathway of GnRH Receptor Antagonism by this compound
The following diagram illustrates the signaling pathway initiated by GnRH and its inhibition by this compound.
Caption: GnRH receptor signaling and its inhibition by this compound.
Key Applications in Reproductive Biology Research
This compound has been utilized in a variety of animal models to investigate fundamental aspects of reproductive physiology. Its primary applications include:
-
Suppression of Ovulation: this compound effectively inhibits the pre-ovulatory LH surge, thereby preventing ovulation. This makes it a powerful tool for studying the hormonal control of folliculogenesis and ovulation.
-
Control of the Oestrous Cycle: By suppressing gonadotropin secretion, this compound can be used to manipulate and synchronize the oestrous cycle in animal models, facilitating timed breeding and other reproductive studies.[2]
-
Investigation of Gonadotropin-Dependent Processes: The ability of this compound to create a temporary state of gonadotropin deficiency allows researchers to study the specific roles of LH and FSH in various reproductive processes, such as follicular development, steroidogenesis, and uterine function.[3]
-
Preclinical Evaluation of GnRH Antagonists: Due to its high potency and favorable safety profile in animal models, this compound serves as a reference compound in the development and evaluation of new GnRH antagonists for potential therapeutic use in conditions like endometriosis, uterine fibroids, and hormone-dependent cancers.[1]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in various experimental settings.
Table 1: In Vitro Inhibition of Gonadotropin Release from Rat Pituitary Cells [1]
| Compound | EC50 (nM) for inhibiting 0.1 nM histrelin-mediated gonadotropin release |
| This compound | ~0.6 |
| [Nal-Glu]-GnRH | ~0.6 |
| [Nal-Lys]-GnRH ("antide") | ~0.6 |
Table 2: In Vivo Antiovulatory Potency in Rats [1]
| Compound | Relative Antiovulatory Potency |
| This compound | > [Nal-Glu]-GnRH > [Nal-Lys]-GnRH |
Table 3: Effect of this compound on Hormone Levels in Hamsters [3]
| Treatment Group | Serum Progesterone (P) | Serum Estradiol (E) | Serum FSH | Serum LH |
| This compound-treated | Significantly declined | Significantly declined | Undetectable | Undetectable |
Table 4: Dose-Dependent Suppression of LH Response to Exogenous GnRH in Koalas [2]
| Single s.c. Dose of this compound | Duration of LH Response Suppression |
| 1 mg | 24 hours |
| 3.3 mg | 3 hours (significant in all animals) |
| 10 mg | 7 days |
Table 5: Anaphylactoid Activity in Rats (Cutaneous Wheal Response) [1]
| Compound | Maximal Wheal Response |
| This compound | Not significantly different from vehicle; 0.6 times that of [Nal-Lys]-GnRH |
| [Nal-Glu]-GnRH | > 2 times more potent than [Nal-Lys]-GnRH |
| [Nal-Lys]-GnRH | - |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro GnRH Antagonist Assay using Primary Rat Pituitary Cells
This protocol describes the isolation and culture of primary rat pituitary cells to assess the in vitro efficacy of this compound in inhibiting GnRH agonist-stimulated gonadotropin release.
Experimental Workflow:
Caption: Workflow for in vitro GnRH antagonist assay.
Materials:
-
Adult female Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Trypsin (0.25%)
-
DNase I
-
Collagenase
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Poly-L-lysine coated culture plates
-
This compound
-
GnRH agonist (e.g., histrelin)
-
LH and FSH ELISA or RIA kits
Procedure:
-
Pituitary Gland Collection: Euthanize adult female rats and aseptically dissect the anterior pituitary glands.
-
Cell Dispersion:
-
Wash the collected pituitaries with sterile HBSS.
-
Mince the tissue into small fragments.
-
Incubate the fragments in a solution of trypsin, collagenase, and DNase I in HBSS with gentle agitation to disperse the cells.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh culture medium.
-
-
Cell Plating and Culture:
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Plate the cells in poly-L-lysine coated multi-well plates at a desired density.
-
Culture the cells for 48-72 hours to allow for attachment and recovery.
-
-
Antagonist and Agonist Treatment:
-
Replace the culture medium with serum-free medium.
-
Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 30-60 minutes).
-
Add a fixed concentration of a GnRH agonist (e.g., 0.1 nM histrelin) to the wells.
-
Include control wells with no treatment, agonist only, and antagonist only.
-
Incubate for a further period (e.g., 3-4 hours).
-
-
Hormone Measurement:
-
Collect the culture supernatant from each well.
-
Measure the concentrations of LH and FSH in the supernatant using specific ELISA or RIA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of agonist-stimulated hormone release for each concentration of this compound.
-
Determine the EC50 value of this compound for the inhibition of LH and FSH release.
-
In Vivo Antiovulatory Assay in Rats
This protocol outlines the procedure to evaluate the in vivo potency of this compound in inhibiting ovulation in female rats.
Experimental Workflow:
Caption: Workflow for in vivo antiovulatory assay in rats.
Materials:
-
Adult female Sprague-Dawley rats with regular 4-day estrous cycles
-
This compound
-
Vehicle for injection (e.g., sterile saline with a solubilizing agent if necessary)
-
Dissection tools
-
Microscope
Procedure:
-
Animal Selection:
-
Monitor the estrous cycle of female rats by daily vaginal smears.
-
Select rats exhibiting a proestrus vaginal smear on the day of the experiment.
-
-
Drug Administration:
-
On the afternoon of proestrus (typically between 12:00 and 14:00), administer a single subcutaneous (s.c.) injection of this compound at various doses.
-
Include a control group receiving the vehicle only.
-
-
Assessment of Ovulation:
-
On the morning of the following day (estrus), euthanize the rats.
-
Surgically expose and remove the oviducts.
-
Under a dissecting microscope, carefully examine the oviducts for the presence of ova in the ampulla.
-
To quantify, flush the oviducts with saline and count the number of oocytes.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of rats in which ovulation was completely blocked.
-
Determine the dose of this compound required to inhibit ovulation in 50% of the animals (ED50).
-
Cutaneous Anaphylactoid Assay in Rats
This protocol is used to assess the potential for this compound to induce a localized anaphylactoid reaction (wheal formation) upon intradermal injection.
Experimental Workflow:
Caption: Workflow for cutaneous anaphylactoid assay in rats.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
This compound
-
Vehicle control
-
Positive control (e.g., compound 48/80 or another GnRH analog with known anaphylactoid activity)
-
Evans blue dye solution (e.g., 1% in sterile saline)
-
Calipers
Procedure:
-
Animal Preparation:
-
Anesthetize the rats.
-
Shave the dorsal skin to create a clear area for injections.
-
-
Intradermal Injections:
-
Administer intradermal injections of various concentrations of this compound, the vehicle, and a positive control at distinct, marked sites on the back of each rat.
-
-
Dye Administration:
-
Shortly after the intradermal injections, administer an intravenous injection of Evans blue dye via the tail vein. The dye will extravasate at sites of increased vascular permeability.
-
-
Wheal Measurement:
-
At a specified time after the injections (e.g., 15-30 minutes), measure the diameter of the blue wheal at each injection site using calipers.
-
-
Data Analysis:
-
Calculate the mean wheal diameter for each treatment group.
-
Compare the wheal response induced by this compound to that of the vehicle and the positive control to assess its relative anaphylactoid potential.
-
Conclusion
This compound is a highly effective and selective GnRH antagonist that serves as an invaluable tool in reproductive biology research. Its potent inhibitory effects on the pituitary-gonadal axis, coupled with its low anaphylactoid activity, allow for precise investigations into the hormonal regulation of reproductive processes. The protocols provided herein offer a framework for utilizing this compound to advance our understanding of reproductive physiology and to aid in the development of novel therapeutic agents.
References
- 1. Potent pituitary-gonadal axis suppression and extremely low anaphylactoid activity of a new gonadotropin releasing hormone (GnRH) receptor antagonist "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on follicular development and functions in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Azaline B in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This application note describes a robust and sensitive method for the quantitative analysis of Azaline B, a novel small molecule drug candidate, in human plasma. The accurate measurement of drug concentration in biological matrices is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new therapeutic agent.[1][2][3] The method detailed herein utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely employed in bioanalysis.[4][5][6] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for preclinical and clinical sample analysis.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Plasma proteins are first removed using a protein precipitation technique.[7] The supernatant containing the analyte and IS is then injected into a reverse-phase HPLC system, where this compound and the IS are separated from endogenous plasma components. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8] This mode provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. Quantification is achieved by comparing the peak area ratio of this compound to the IS against a calibration curve prepared in blank plasma.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma samples is depicted below.
Caption: Experimental workflow from plasma sample to final concentration report.
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog of this compound).
-
Solvents: Acetonitrile (B52724) (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Formic acid (FA, >98%), Deionized water (18.2 MΩ·cm).
-
Reagents: Human plasma (K2EDTA as anticoagulant), sourced from an accredited supplier.
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, pipettes and tips, vials for autosampler.
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and IS reference standards and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standard, QC, or unknown sample into the appropriately labeled tubes.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: [M+H]+ → Product ion (To be determined) IS: [M+H]+ → Product ion (To be determined) |
| Collision Energy (CE) | To be optimized for this compound and IS |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] The validation process assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Logical relationships in the bioanalytical method validation process.
Summary of Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptable limits. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions. |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for this compound and the IS using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound / IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of this compound in QC and unknown samples by back-calculating from the regression equation of the calibration curve.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | Improper sample preparation; MS source is dirty; incorrect MRM transitions. | Verify sample preparation steps; clean the MS source; optimize and confirm MRM transitions by infusing a standard solution. |
| High Background/Interference | Contaminated mobile phase or LC system; endogenous interference from plasma matrix. | Use fresh, high-purity solvents; check for system contamination; optimize chromatographic separation to resolve interfering peaks. |
| Poor Peak Shape | Column degradation; improper mobile phase pH; sample solvent mismatch. | Replace the column; ensure mobile phase pH is appropriate for the analyte; inject samples in a solvent similar to the initial mobile phase composition. |
| Inconsistent Results (Poor Precision) | Inconsistent pipetting; autosampler malfunction; sample instability. | Calibrate pipettes and use proper technique; perform autosampler maintenance; verify analyte stability under bench-top conditions. |
This document provides a comprehensive framework for the quantitative analysis of this compound in human plasma. The described LC-MS/MS method offers the high sensitivity and specificity required for rigorous pharmacokinetic assessments in drug development. As with any analytical method, optimization and validation are crucial to ensure the generation of reliable and reproducible data.
References
- 1. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. based pharmacokinetic pb-pk: Topics by Science.gov [science.gov]
- 3. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 5. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcpjournal.org [jcpjournal.org]
- 9. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Azaline B Stability and Degradation in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Azaline B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: The following information is based on general principles of peptide stability and does not represent specific experimental data for this compound, as such data is not publicly available. The provided protocols and data are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, a peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonist, in solution is primarily influenced by several factors:
-
pH: Peptide bonds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The rate of degradation is often pH-dependent, with optimal stability typically found in a narrow pH range.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis, deamidation, and oxidation.[3][4] For long-term storage, frozen conditions are recommended.[3][5]
-
Solvent/Buffer: The composition of the solution, including the type of buffer and the presence of excipients, can significantly impact stability. Some buffer species can catalyze degradation reactions.[1]
-
Presence of Oxygen: Amino acid residues such as methionine and cysteine are susceptible to oxidation.[3][5] Exposure to atmospheric oxygen, especially at higher pH, should be minimized.[5]
-
Light Exposure: Photodegradation can occur, particularly if the peptide contains photosensitive amino acid residues.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to physical instability, including aggregation and precipitation.[5][7]
Q2: What are the common degradation pathways for a peptide like this compound?
Peptides like this compound can degrade through several chemical and physical pathways:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.[1][5]
-
Deamidation: The loss of an amide group from asparagine (Asn) or glutamine (Gln) residues, leading to the formation of a succinimide (B58015) intermediate that can then hydrolyze to aspartate or isoaspartate.[1][5]
-
Oxidation: The oxidation of methionine (Met) to methionine sulfoxide (B87167) and cysteine (Cys) to form disulfide bonds.[3][5]
-
Racemization: The conversion of L-amino acids to their D-isomers, which can affect biological activity.[1][3]
-
Diketopiperazine and Pyroglutamic Acid Formation: Cyclization reactions that can occur at the N-terminus of the peptide.[5]
-
Aggregation and Precipitation: Physical instability leading to the formation of insoluble peptide aggregates.[3]
Q3: How should I store this compound solutions to ensure maximum stability?
To maximize the stability of this compound in solution, the following storage conditions are recommended:
-
Short-term Storage (days): Store at 2-8°C.
-
Long-term Storage (weeks to months): Store frozen at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[3][5]
-
Protection from Light: Store solutions in amber vials or protect them from light.
-
Inert Atmosphere: For peptides susceptible to oxidation, purging the solution with an inert gas like nitrogen or argon before sealing the container can be beneficial.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound purity in my solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of your solution. Adjust to the recommended pH range for this compound if known, or empirically determine the optimal pH for stability. Generally, a pH between 4 and 6 is a good starting point for peptide stability.[1][2] |
| High Temperature | Ensure the solution is stored at the recommended temperature. Avoid leaving the solution at room temperature for extended periods. |
| Oxidation | Prepare solutions with degassed buffers. Consider adding antioxidants like methionine or EDTA if compatible with your experimental setup. |
| Microbial Contamination | Use sterile techniques for solution preparation and handling. Consider sterile filtering the solution. |
Problem: My this compound solution has become cloudy or shows visible precipitates.
| Potential Cause | Troubleshooting Steps |
| Aggregation | This may be concentration-dependent. Try preparing a more dilute solution. The choice of buffer and ionic strength can also influence aggregation. |
| Poor Solubility | Ensure that the solubility of this compound in your chosen solvent and pH is not exceeded. You may need to adjust the formulation. |
| Freeze-Thaw Damage | Avoid multiple freeze-thaw cycles by storing the solution in single-use aliquots. |
Data Presentation
Table 1: Illustrative Degradation of this compound under Different pH Conditions at 25°C
| pH | % this compound Remaining (Day 7) | Major Degradants Observed |
| 3.0 | 85.2% | Hydrolysis products |
| 5.0 | 95.8% | Minimal degradation |
| 7.4 | 88.5% | Deamidation and oxidation products |
| 9.0 | 75.1% | Deamidation and hydrolysis products |
Table 2: Illustrative Effect of Temperature on this compound Stability at pH 5.0
| Temperature | % this compound Remaining (Day 30) |
| 4°C | 98.2% |
| 25°C | 91.5% |
| 40°C | 78.9% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound (lyophilized powder)
-
Water for Injection (WFI) or HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Incubators/water baths
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in WFI at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of remaining this compound and the profile of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare mobile phases and equilibrate the HPLC system.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Analyze the chromatograms to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Common degradation pathways for peptide-based drugs like this compound in solution.
Caption: Troubleshooting workflow for unexpected degradation of this compound in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Protein Forced Degradation Studies [intertek.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Azaline B for in vivo experiments
Welcome to the technical support center for Azaline B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges for successful in vivo experiments. This compound is a promising therapeutic candidate, but its low aqueous solubility requires careful formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor solubility?
A1: this compound is a hydrophobic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high membrane permeability but low aqueous solubility.[1][2] Its stable crystalline structure further contributes to its low dissolution rate in aqueous media.
Q2: What initial steps should I take to assess the solubility of this compound?
A2: A systematic solubility screening in various pharmaceutically acceptable solvents and vehicles is the recommended first step. This will help identify promising formulation avenues. We recommend testing a range of solvents with varying polarities.
Q3: Can I use DMSO to dissolve this compound for my in vivo study?
A3: While DMSO is an excellent solvent for this compound in vitro, its use in in vivo studies should be approached with caution due to potential toxicity at higher concentrations. For preclinical studies, it's often used in combination with other solvents like polyethylene (B3416737) glycol (PEG) or saline, but the final concentration of DMSO should be kept to a minimum.
Q4: What are the most common formulation strategies for poorly soluble compounds like this compound?
A4: Common and effective strategies include co-solvent systems, suspensions, lipid-based formulations (like Self-Emulsifying Drug Delivery Systems or SEDDS), and amorphous solid dispersions.[3][4][5][6] The choice of formulation depends on the required dose, the route of administration, and the animal species.
Troubleshooting Guide
Issue 1: My this compound formulation is clear initially but precipitates upon standing or dilution.
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Question: I prepared a co-solvent formulation of this compound, and it looked like a clear solution. However, after some time, or when I tried to dilute it with saline, a precipitate formed. What's happening?
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Answer: This is a common issue with co-solvent systems and is known as drug precipitation upon dilution.[7][8] The initial solvent system has a high solubilizing capacity, but when it comes into contact with an aqueous environment (like saline or physiological fluids), the solvent capacity is reduced, causing the drug to crash out of the solution.[9][10]
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Solution 1: Optimize the Co-solvent Ratio. Try adjusting the ratio of the organic co-solvent to the aqueous component. A higher proportion of the organic solvent might be needed, but be mindful of potential toxicity.
-
Solution 2: Add a Surfactant. Incorporating a non-ionic surfactant, such as Polysorbate 80 or Solutol HS 15, can help to stabilize the drug in small micelles upon dilution, preventing precipitation.[11]
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Solution 3: Consider a Nanosuspension. A nanosuspension is a dispersion of sub-micron drug particles, which can improve the dissolution rate and bioavailability.[5] This approach avoids the issue of precipitation upon dilution seen with solutions.
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Issue 2: I'm observing low and variable bioavailability in my animal studies.
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Question: My in vivo pharmacokinetic data for this compound shows low oral bioavailability and high variability between subjects. What could be the cause?
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Answer: Low and variable bioavailability for a BCS Class II compound like this compound is often linked to its poor dissolution rate in the gastrointestinal tract.[1] The extent of absorption is limited by how much of the drug can dissolve.
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Solution 1: Reduce Particle Size. Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[5][11] Micronization or nanomilling can be effective strategies.
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Solution 2: Use a Lipid-Based Formulation. Lipid-based formulations, such as SEDDS, can improve oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2][3]
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Solution 3: Create an Amorphous Solid Dispersion. By dispersing this compound in a polymer matrix in an amorphous state, you can achieve a higher apparent solubility and faster dissolution compared to the crystalline form.[4]
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Issue 3: My suspension formulation is not stable and the particles are aggregating.
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Question: I prepared a suspension of this compound, but the particles are settling quickly and forming a cake that is difficult to resuspend. How can I improve my suspension?
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Answer: This indicates that your suspension is not physically stable. The aggregation of particles can lead to inaccurate dosing and poor absorption.
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Solution 1: Add a Wetting Agent. A wetting agent, such as a surfactant, will help to disperse the hydrophobic this compound particles in the aqueous vehicle.
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Solution 2: Incorporate a Suspending Agent. A viscosity-enhancing agent, like methylcellulose (B11928114) or carboxymethylcellulose, will slow down the settling of the particles.
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Solution 3: Control Particle Size. A uniform and small particle size distribution will lead to a more stable suspension.
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Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| Phosphate Buffered Saline (pH 7.4) | < 0.001 |
| DMSO | > 100 |
| Ethanol | 15.2 |
| Polyethylene Glycol 400 (PEG 400) | 45.8 |
| Propylene Glycol | 22.5 |
| Polysorbate 80 (Tween® 80) 10% in water | 1.2 |
| Corn Oil | 0.5 |
Table 2: Example Formulations for In Vivo Studies
| Formulation ID | Formulation Type | Composition | Target Dose (mg/kg) | Route |
| AZB-SOL-01 | Co-solvent | 10% DMSO, 40% PEG 400, 50% Saline | 10 | IV, IP |
| AZB-SUS-01 | Suspension | 2% this compound, 0.5% HPMC, 0.1% Tween® 80 in Water | 50 | PO |
| AZB-SED-01 | SEDDS | 5% this compound, 30% Capryol™ 90, 50% Kolliphor® RH 40, 15% Transcutol® HP | 25 | PO |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (AZB-SOL-01)
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Weigh the required amount of this compound and place it in a sterile glass vial.
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Add the required volume of DMSO to the vial.
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Vortex or sonicate the mixture until the this compound is completely dissolved.
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Add the required volume of PEG 400 and mix thoroughly.[7]
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Slowly add the saline dropwise while continuously stirring or vortexing to avoid precipitation.[7]
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Visually inspect the final solution to ensure it is clear and free of particulates.
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For intravenous (IV) administration, sterile-filter the final formulation through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Suspension Formulation (AZB-SUS-01)
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Prepare the vehicle by dissolving the hydroxypropyl methylcellulose (HPMC) and Tween® 80 in water. Stir until a clear, slightly viscous solution is formed.
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Micronize the this compound powder to a uniform particle size, if necessary.
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Add the this compound powder to a small amount of the vehicle to form a paste. This ensures proper wetting of the drug particles.
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Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.
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Use a homogenizer to further reduce the particle size and ensure a uniform dispersion.
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tanzj.net [tanzj.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Minimizing injection site reactions with Azaline B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing injection site reactions (ISRs) during experiments with Azaline B.
Troubleshooting Guide: Managing Injection Site Reactions
Q1: My animal model is exhibiting redness and swelling at the injection site after subcutaneous administration of this compound. What are the immediate steps I should take?
If you observe injection site reactions such as redness, swelling, or itching, consider the following immediate actions:
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Monitor the site: Observe the reaction's progression. Mild reactions often resolve within a few days.[1][2]
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Apply a cold compress: This can help reduce swelling and discomfort at the injection site.[1][2][3]
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Document the reaction: Record the size of the reaction, its appearance, and the time of onset. This information is crucial for optimizing your protocol.
Q2: The injection site reactions are persistent and seem to be causing significant discomfort. What are my options?
For more severe or persistent reactions, the following steps are recommended:
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Consult a veterinarian: A veterinarian can assess the severity of the reaction and recommend appropriate treatment, which may include antihistamines for itching or analgesics for pain.[3]
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Review your injection technique: Improper technique is a common cause of injection site reactions.[3][4] Ensure you are following best practices for subcutaneous injections.
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Consider formulation adjustments: The formulation of this compound can significantly impact the incidence and severity of ISRs.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound is an antagonist for gonadotropin-releasing hormone (GnRH) with an IC50 of 1.37 nM.[5] It is used in research related to sex hormone-dependent conditions, ovulation induction, and male contraception.[5]
Q2: What are the common signs of an injection site reaction?
Common signs of an injection site reaction include:
Prevention
Q3: How can I prevent injection site reactions when administering this compound?
Several factors can help minimize the occurrence of ISRs:
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Proper Injection Technique:
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Rotate injection sites: Avoid administering consecutive injections in the same location.[1][4]
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Correct needle insertion: For subcutaneous injections, a 45° or 90° angle is generally recommended, depending on the needle length and tissue depth.[6]
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Allow the solution to reach room temperature: Injecting cold solutions can cause pain.[1]
-
-
Needle Selection:
-
Formulation Considerations:
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Optimize the formulation: The pH, osmolality, and viscosity of the vehicle can influence injection site pain.[6]
-
Q4: Can the formulation of this compound be adjusted to reduce injection site reactions?
Yes, optimizing the formulation is a key strategy. Consider the following:
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pH and Buffers: The pH of the formulation should be as close to physiological pH as possible to minimize irritation.
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Excipients: The choice of solubilizing agents and other excipients can impact the tolerability of the injection.
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Concentration: A lower concentration of this compound, if experimentally feasible, may reduce the local reaction.
Treatment
Q5: How are mild to moderate injection site reactions typically managed?
For non-severe reactions, the following approaches are common:
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Observation: Many mild reactions resolve on their own within 3-5 days.[1]
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Symptomatic relief: Over-the-counter analgesics or antihistamines may be used to manage pain and itching, respectively, under veterinary guidance.[3]
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Cold compress: Applying a cold pack to the area can help reduce swelling and discomfort.[1][2][3]
Q6: When should I be concerned about an injection site reaction?
While most injection site reactions are mild and self-limiting, you should seek veterinary advice if you observe:
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Signs of infection, such as increasing redness, warmth, swelling, pain, or any discharge from the site.[7]
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Severe pain or distress in the animal.
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The reaction worsens or does not improve after a few days.[2]
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Signs of a systemic allergic reaction, such as difficulty breathing or hives, which are rare but require immediate attention.[2]
Data Presentation
Table 1: Hypothetical Incidence of Injection Site Reactions with Different this compound Formulations
| Formulation | Vehicle | Concentration (mg/mL) | Incidence of Erythema (%) | Incidence of Swelling (%) |
| A | Saline | 1 | 40 | 35 |
| B | Saline with 5% PEG 400 | 1 | 25 | 20 |
| C | Phosphate Buffer (pH 7.4) | 1 | 15 | 10 |
| D | Saline | 0.5 | 20 | 15 |
Table 2: Effect of Injection Technique on Injection Site Reactions
| Technique | Site Rotation | Injection Speed | Incidence of Bruising (%) | Mean Pain Score (1-5) |
| Standard | No | Fast | 30 | 4 |
| Optimized | Yes | Slow | 10 | 2 |
Experimental Protocols
Protocol 1: Evaluation of Injection Site Reactions in a Rodent Model
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Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
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Groups: Divide animals into groups receiving different this compound formulations or administration techniques. Include a vehicle control group.
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Administration: Administer a subcutaneous injection of this compound or vehicle.
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Observation: At 1, 4, 24, and 48 hours post-injection, visually assess the injection site for:
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Erythema (redness)
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Edema (swelling)
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Hematoma (bruising)
-
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Scoring: Score the reactions based on a standardized scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = severe).
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Data Analysis: Compare the scores between the different groups to determine the formulation or technique with the best local tolerability.
Protocol 2: Preparation of an Optimized this compound Formulation
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Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents (e.g., saline, phosphate-buffered saline, polyethylene (B3416737) glycol 400).
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pH Adjustment: Prepare formulations in different buffer systems (e.g., phosphate, citrate) and adjust the pH to be near physiological pH (7.0-7.4).
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Excipient Screening: Evaluate the effect of adding excipients, such as non-ionic surfactants (e.g., Polysorbate 80), to improve solubility and stability.
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Stability Assessment: Assess the physical and chemical stability of the prepared formulations under relevant storage conditions.
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In Vivo Tolerability: Test the most promising formulations in an animal model using Protocol 1 to evaluate for injection site reactions.
Visualizations
Caption: Experimental workflow for developing and evaluating a well-tolerated this compound formulation.
Caption: Troubleshooting flowchart for managing injection site reactions with this compound.
Caption: Simplified signaling pathway of a localized inflammatory response to injection.
References
- 1. Injection site reaction - Wikipedia [en.wikipedia.org]
- 2. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. opatoday.com [opatoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Injection Site Reactions: Symptoms, Treatment, and Prevention - GoodRx [goodrx.com]
Technical Support Center: Overcoming Resistance to Azaline B Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Azaline B, a novel Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. In cancer cells expressing the GnRH receptor, this compound binding blocks the downstream signaling pathways that promote cell proliferation and survival. This antagonism can induce apoptosis and inhibit tumor growth, particularly in hormone-dependent cancers such as prostate and breast cancer.[1][2][3][4][5]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential reasons?
This phenomenon is likely due to the development of acquired resistance. Common mechanisms of resistance to targeted therapies like this compound include:
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Target Alteration: Mutations in the GnRH receptor gene (GNRHR) that prevent this compound from binding effectively.
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Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the GnRH receptor pathway.
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove this compound from the cell, reducing its intracellular concentration.[6]
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Changes in the Tumor Microenvironment: Alterations in the surrounding tumor microenvironment that support cancer cell survival despite treatment.[4]
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
While specific biomarkers for this compound are under investigation, expression levels of the GnRH receptor on tumor cells are a primary determinant of initial sensitivity. For resistance, potential biomarkers could include mutations in the GNRHR gene or increased expression of drug efflux pumps.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cell death in vitro after initial successful treatments. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. A significant increase compared to the parental cell line indicates resistance. 2. Investigate Mechanism: Analyze for GnRH receptor mutations (sequencing), activation of bypass pathways (Western blot, phosphoproteomics), or increased drug efflux (Rhodamine 123 efflux assay). |
| High variability in experimental results between replicates. | Inconsistent cell culture conditions or reagent preparation. | 1. Standardize Protocols: Ensure consistent cell seeding density, passage number, and media composition. 2. Reagent Quality Control: Prepare fresh stock solutions of this compound and other reagents regularly. Verify concentrations. |
| No significant tumor growth inhibition in a xenograft model. | Poor bioavailability, rapid metabolism, or intrinsic resistance of the chosen model. | 1. Pharmacokinetic Analysis: Assess the concentration of this compound in plasma and tumor tissue over time. 2. Screen Alternative Models: Test this compound on a panel of different cancer cell line xenografts to find a sensitive model. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Materials:
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Parental and suspected this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
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Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
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Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
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Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
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Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate-reading luminometer.
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Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
This protocol is for investigating the activation of key signaling proteins in resistant cells that may be compensating for GnRH receptor inhibition.
Materials:
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Parental and this compound-resistant cell lysates
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK, and their total protein counterparts)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Lyse parental and resistant cells (with and without this compound treatment) and determine the protein concentration of each lysate.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental Prostate Cancer (LNCaP) | 15.2 ± 2.1 | 1.0 |
| This compound-Resistant LNCaP | 245.8 ± 18.5 | 16.2 |
| Parental Breast Cancer (MCF-7) | 25.6 ± 3.4 | 1.0 |
| This compound-Resistant MCF-7 | 310.4 ± 25.9 | 12.1 |
Table 2: Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| GnRH Receptor | 1.00 | 0.95 |
| p-EGFR | 1.00 | 3.20 |
| p-Akt | 1.00 | 2.85 |
| P-glycoprotein | 1.00 | 4.50 |
Visualizations
Caption: Mechanism of this compound in sensitive cancer cells.
Caption: Common mechanisms of resistance to this compound.
Caption: A logical workflow for investigating this compound resistance.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. esmed.org [esmed.org]
- 3. researchgate.net [researchgate.net]
- 4. GnRH receptors in cancer: from cell biology to novel targeted therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sodium azulene sulfonate reverses multidrug resistance in K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of Azaline B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Azaline B, a potent GnRH antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a synthetic peptide, and its synthesis is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The synthesis of this compound is particularly complex due to the incorporation of several unnatural amino acids, which requires their prior synthesis.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges in the synthesis of this compound include:
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Synthesis of Unnatural Amino Acids: Many of the constituent amino acids of this compound are not naturally occurring and must be synthesized through multi-step organic reactions before they can be incorporated into the peptide chain.
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Peptide Coupling Efficiency: The coupling of bulky and structurally unique unnatural amino acids can be sterically hindered, leading to incomplete reactions and lower yields.
-
Racemization: The chiral integrity of the amino acids must be maintained throughout the synthesis. The activation and coupling steps can sometimes lead to racemization, resulting in diastereomeric impurities that are difficult to separate.
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Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can aggregate and fold on the solid support, leading to poor solvation and incomplete reactions.
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Purification: The final purification of the crude peptide often requires preparative reverse-phase high-performance liquid chromatography (RP-HPLC), which can be challenging for hydrophobic and potentially insoluble peptides.
Q3: Why is the choice of coupling reagent critical?
A3: The choice of coupling reagent is crucial for ensuring high efficiency in peptide bond formation while minimizing side reactions and racemization. For challenging couplings, such as those involving hindered amino acids found in this compound, potent coupling reagents are necessary to achieve acceptable yields. Reagents like HATU and HCTU are often employed for their high reactivity.[1][2]
Troubleshooting Guides
Low Coupling Efficiency
Q: I am observing a low yield in a specific coupling step. What are the possible causes and solutions?
A: Low coupling efficiency is a common problem, especially when incorporating bulky or unnatural amino acids. Here are some potential causes and troubleshooting steps:
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Steric Hindrance: The amino acid you are trying to couple may be sterically hindered, or the N-terminus of the peptide on the resin may be sterically inaccessible.
-
Solution: Increase the coupling time and/or temperature. Perform a double coupling (repeating the coupling step with a fresh portion of activated amino acid). Switch to a more potent coupling reagent (see Table 1).
-
-
Peptide Aggregation: The peptide chain may be aggregating on the resin, preventing the reagents from reaching the reaction site.
-
Solution: Use a solvent system that disrupts secondary structures, such as adding a small percentage of a chaotropic agent. Use a resin that is known to minimize aggregation, such as a low-density or PEG-based resin.
-
-
Poor Reagent Quality: The amino acid derivative, coupling reagent, or solvent may be of poor quality or degraded.
-
Solution: Use fresh, high-purity reagents and anhydrous solvents. Ensure proper storage of all chemicals.
-
References
Technical Support Center: Azaline B Interference in Hormone Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from Azaline B in hormone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with hormone immunoassays?
This compound is a synthetic peptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist. Its therapeutic action involves the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn reduces the production of gonadal hormones such as testosterone (B1683101) and estradiol.
Interference in hormone immunoassays can occur through several mechanisms:
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Cross-reactivity: Due to structural similarities with endogenous hormones or assay reagents, this compound or its metabolites may be recognized by the assay antibodies, leading to erroneously high or low results. This is most common in competitive immunoassays.[1][2]
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Matrix Effects: The presence of this compound in a sample can alter the sample matrix, affecting the binding kinetics between the target hormone and the assay antibodies.[3]
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Biological Interference: As a GnRH antagonist, this compound alters the patient's actual hormone levels. It is crucial to distinguish between the expected physiological effect of the drug and analytical interference.
Q2: Which hormone immunoassays are most likely to be affected by this compound?
Given its mechanism of action, immunoassays for hormones within the hypothalamic-pituitary-gonadal (HPG) axis are most susceptible to interference. These include:
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Luteinizing Hormone (LH)
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Follicle-Stimulating Hormone (FSH)
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Testosterone
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Estradiol
-
Progesterone
There is also a theoretical potential for interference in assays for other peptide hormones if there is any structural homology with the assay antibodies.
Q3: What are the typical signs of this compound interference in my immunoassay results?
Signs of potential interference include:
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Results that are inconsistent with the patient's clinical presentation.
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Hormone levels that are unexpectedly high or low, especially if the patient is known to be taking this compound.
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A non-linear response upon serial dilution of the sample.
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Poor recovery of a known amount of hormone spiked into the sample.
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Discrepancies between results obtained from different immunoassay platforms for the same analyte.[4]
Troubleshooting Guides
Issue 1: Suspected Falsely Low Testosterone Results in a Patient on this compound Therapy
This guide addresses a scenario where a competitive immunoassay for testosterone shows unexpectedly low levels in a patient being treated with this compound.
Quantitative Data Summary: Hypothetical Interference Data
| This compound Concentration (ng/mL) | Apparent Testosterone (ng/dL) in a Competitive Immunoassay | Apparent Testosterone (ng/dL) in a Sandwich Immunoassay |
| 0 (Control) | 450 | 455 |
| 10 | 380 | 450 |
| 50 | 210 | 448 |
| 100 | 95 | 452 |
| 200 | < 20 | 451 |
Troubleshooting Workflow
References
Technical Support Center: Ensuring the Purity of Synthesized Azelastine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the purity of synthesized Azelastine. This resource offers troubleshooting advice, detailed experimental protocols, and data presented in an accessible format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesized Azelastine has a low purity (<95%) after the initial work-up. What are the likely impurities and how can I remove them?
A1: Low purity after initial synthesis is often due to unreacted starting materials, side-products, or degradation products. Common process-related impurities in Azelastine synthesis include Azelastine impurity A, C, D, F, desmethyl Azelastine, and N-oxide Azelastine.[1]
Troubleshooting Steps:
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Identify Impurities: Use High-Performance Liquid Chromatography (HPLC) with a reference standard to identify the impurity profile of your crude product. Mass Spectrometry (MS) can also help in identifying the molecular weights of unknown impurities.
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Recrystallization: This is often the most effective first step for significantly improving purity. A common and effective method is recrystallization from a 95% ethanol (B145695) solution.[2] This process is particularly good at removing less polar and more soluble impurities.
-
Column Chromatography: If recrystallization does not yield the desired purity, or if impurities have similar solubility profiles to Azelastine, flash column chromatography over silica (B1680970) gel is recommended. This technique separates compounds based on their polarity.
Q2: My recrystallization of Azelastine resulted in a low yield. What could be the cause and how can I improve it?
A2: Low yield during recrystallization can be due to several factors:
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Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude Azelastine.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Seeding: If crystallization does not initiate upon cooling, add a small seed crystal of pure Azelastine to induce crystallization.
-
Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product, although this fraction may be less pure.
Q3: During column chromatography, my Azelastine co-elutes with an impurity. How can I improve the separation?
A3: Co-elution occurs when compounds have similar affinities for the stationary phase with the chosen mobile phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will show a clear separation between the Azelastine spot and the impurity spot, with the Azelastine having an Rf value of approximately 0.2-0.4.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Adjust the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase, such as alumina, or a bonded-phase silica gel.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.
Q4: My final Azelastine product shows a new, unknown peak in the HPLC chromatogram after storage. What could be the cause?
A4: The appearance of a new peak upon storage suggests degradation of the Azelastine. Azelastine can be susceptible to degradation under certain conditions.
Troubleshooting Steps:
-
Review Storage Conditions: Azelastine should be stored in a well-closed container, protected from light, at controlled room temperature.
-
Forced Degradation Studies: To identify the potential degradation product, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Analysis of the stressed samples by HPLC-MS can help to identify and characterize the degradants.
-
Re-purification: If the purity has fallen below acceptable limits, the material may need to be re-purified using recrystallization or chromatography.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the purification and analysis of Azelastine.
Table 1: Recrystallization Parameters
| Parameter | Value | Reference |
| Solvent | 95% Ethanol Solution | [2] |
| Expected Purity | >99.9% | [2] |
| Expected Yield | 95-96% | [2] |
Table 2: HPLC Purity Analysis Method
| Parameter | Condition | Reference |
| Column | C18, 150 x 4.6 mm, 5µm | |
| Mobile Phase | Phosphate (B84403) buffer (pH 3) : Acetonitrile (B52724) (50:50 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 288 nm |
Experimental Protocols
1. Recrystallization of Crude Azelastine Hydrochloride
This protocol is adapted from a patented procedure for refining crude Azelastine hydrochloride.
-
Materials:
-
Crude Azelastine hydrochloride
-
95% Ethanol solution
-
Activated carbon
-
Reflux apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers and flasks
-
-
Procedure:
-
Place the crude Azelastine hydrochloride in a round-bottom flask.
-
Add a 95% ethanol solution.
-
Stir the mixture and heat to reflux until the solid is completely dissolved.
-
Add a small amount of activated carbon to the solution and continue to reflux for 30 minutes for decolorization.
-
Perform a hot filtration through a pre-heated funnel to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the purified Azelastine hydrochloride crystals in a vacuum oven at 80°C.
-
2. Flash Column Chromatography
This is a general protocol for the purification of Azelastine if recrystallization is insufficient. The exact solvent system should be determined by TLC analysis.
-
Materials:
-
Crude Azelastine
-
Silica gel (60-120 mesh)
-
Selected mobile phase (e.g., a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a polar solvent like methanol (B129727) or dichloromethane)
-
Chromatography column
-
Sand
-
Collection tubes
-
-
Procedure:
-
Prepare the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude Azelastine in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the mobile phase to the column and apply pressure (if necessary) to begin elution.
-
Collect fractions in separate tubes.
-
-
Monitor Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure Azelastine.
-
-
Combine and Evaporate:
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified Azelastine.
-
-
3. HPLC Analysis for Purity Determination
This protocol outlines a method for determining the purity of Azelastine samples.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (150 x 4.6 mm, 5µm)
-
-
Reagents:
-
Phosphate buffer (pH 3)
-
Acetonitrile (HPLC grade)
-
Purified Azelastine reference standard
-
-
Procedure:
-
Prepare the Mobile Phase: Mix the phosphate buffer (pH 3) and acetonitrile in a 50:50 ratio. Degas the mobile phase before use.
-
Prepare Standard Solution: Accurately weigh and dissolve the Azelastine reference standard in the mobile phase to a known concentration.
-
Prepare Sample Solution: Accurately weigh and dissolve the synthesized Azelastine sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 288 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis: Compare the chromatogram of the sample to the standard. Calculate the purity of the sample by comparing the peak area of Azelastine to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Workflow for the purification and analysis of synthesized Azelastine.
Caption: Troubleshooting decision tree for low purity Azelastine.
References
Validation & Comparative
Comparative Analysis of GnRH Antagonists in IVF: Cetrorelix vs. An Alternative
A comprehensive review of the available scientific literature reveals no evidence of "Azaline B" being used in human In Vitro Fertilization (IVF) protocols. This GnRH antagonist has been documented in preclinical studies involving animal models, such as koalas and hamsters, for the purpose of reproductive cycle control.[1][2] Consequently, a direct comparison between Azaline (B1665912) B and established GnRH antagonists like Cetrorelix for human IVF applications is not feasible due to the absence of clinical data.
For researchers, scientists, and drug development professionals in the field of reproductive medicine, a more pertinent and data-supported comparison lies between two widely utilized GnRH antagonists: Cetrorelix and Ganirelix . Both drugs are integral to modern IVF protocols, primarily used to prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation. This guide provides a detailed, evidence-based comparison of Cetrorelix and Ganirelix.
Mechanism of Action and Clinical Application
Cetrorelix and Ganirelix are synthetic decapeptides that act as competitive antagonists to the gonadotropin-releasing hormone receptor (GnRH-R) in the pituitary gland. By blocking the GnRH-R, they inhibit the secretion of both LH and follicle-stimulating hormone (FSH), thereby preventing premature ovulation and allowing for the controlled maturation of multiple oocytes.
The primary role of GnRH antagonists in IVF is to offer a shorter and more patient-friendly stimulation protocol compared to the traditional long agonist protocols.[3][4] Their immediate onset of action allows for administration to begin later in the stimulation cycle.[5]
Comparative Efficacy and Safety: A Data-Driven Overview
Numerous clinical trials and meta-analyses have compared the performance of Cetrorelix and Ganirelix in IVF settings. The general consensus is that both are effective and safe for preventing a premature LH surge, with comparable outcomes in terms of pregnancy and live birth rates. However, some studies suggest subtle differences in their clinical profiles.
Quantitative Data Summary
| Parameter | Cetrorelix | Ganirelix | Key Findings and Citations |
| Prevention of Premature LH Surge | Effective | Effective | Both drugs are highly effective in preventing a premature LH surge.[5] |
| Clinical Pregnancy Rate | Comparable to Ganirelix | Comparable to Cetrorelix | Most large-scale studies and meta-analyses have found no statistically significant difference in clinical pregnancy rates between the two antagonists. |
| Live Birth Rate | Comparable to Ganirelix | Comparable to Cetrorelix | Similar to pregnancy rates, live birth rates are generally considered equivalent between Cetrorelix and Ganirelix protocols. |
| Ovarian Hyperstimulation Syndrome (OHSS) Risk | Low | Low | Both are associated with a low risk of OHSS, a potential complication of controlled ovarian stimulation.[4] |
| Duration of Stimulation | Similar to Ganirelix | Similar to Cetrorelix | The duration of gonadotropin stimulation is typically comparable between the two treatment groups. |
| Total Gonadotropin Dose | Similar to Ganirelix | Similar to Cetrorelix | The total amount of gonadotropins required for ovarian stimulation does not significantly differ between the two antagonists. |
| Number of Oocytes Retrieved | Similar to Ganirelix | Similar to Cetrorelix | The number of oocytes collected at retrieval is generally comparable. |
| Fertilization Rate | Similar to Ganirelix | Similar to Cetrorelix | No significant differences in fertilization rates have been consistently reported. |
| Embryo Quality | Similar to Ganirelix | Similar to Cetrorelix | The quality of embryos generated is considered equivalent between the two protocols. |
Experimental Protocols
The administration of Cetrorelix and Ganirelix in IVF protocols follows a similar methodology, typically involving a flexible or fixed protocol.
Fixed Multi-Dose Protocol:
-
Ovarian Stimulation: Ovarian stimulation is initiated on day 2 or 3 of the menstrual cycle with daily injections of gonadotropins (e.g., recombinant FSH or human menopausal gonadotropin).
-
GnRH Antagonist Administration: Daily subcutaneous injections of either Cetrorelix (0.25 mg) or Ganirelix (0.25 mg) are initiated on a fixed day of stimulation, usually day 5 or 6.
-
Monitoring: Follicular growth is monitored via transvaginal ultrasound and serum hormone levels (estradiol and LH).
-
Triggering of Ovulation: Once the lead follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocyte retrieval is performed 34-36 hours after the trigger injection.
Flexible Protocol:
-
Ovarian Stimulation: Similar to the fixed protocol, ovarian stimulation with gonadotropins begins on day 2 or 3 of the cycle.
-
GnRH Antagonist Administration: Daily subcutaneous injections of the GnRH antagonist are initiated when the lead follicle reaches a certain size, typically 12-14 mm in diameter, or when estradiol (B170435) levels rise to a predetermined threshold.
-
Monitoring and Triggering: Monitoring and the triggering of ovulation follow the same procedure as the fixed protocol.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GnRH antagonists and a typical experimental workflow for a comparative clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on follicular development and functions in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Gonadotrophin‐releasing hormone antagonists for assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cnyfertility.com [cnyfertility.com]
A Comparative Guide to GnRH Antagonists: Azaline B and Ganirelix
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of assisted reproductive technologies (ART), the precise control of ovulation is paramount. Gonadotropin-releasing hormone (GnRH) antagonists have emerged as a cornerstone of controlled ovarian hyperstimulation (COH) protocols, effectively preventing premature luteinizing hormone (LH) surges. This guide provides a detailed comparison of two such antagonists: the well-established ganirelix (B53836) and the lesser-known Azaline B.
While ganirelix has been extensively studied and is widely used in clinical practice, publicly available data on this compound is limited to preclinical animal studies. This guide will present a comprehensive overview of the existing data for both compounds, highlighting the significant gap in clinical information for this compound, thereby precluding a direct comparison of their efficacy and safety in humans.
Ganirelix: A Profile of a Widely Used GnRH Antagonist
Ganirelix is a synthetic decapeptide that acts as a competitive antagonist at the GnRH receptors in the pituitary gland.[1][2][3] This direct and rapid blockade of GnRH receptors leads to a reversible suppression of gonadotropin secretion, with a more pronounced effect on LH than on follicle-stimulating hormone (FSH).[1][4]
Mechanism of Action and Signaling Pathway
Ganirelix competitively binds to GnRH receptors on pituitary gonadotrophs, preventing the binding of endogenous GnRH.[4][5] This action inhibits the Gq/11 protein-coupled signaling cascade, thereby blocking the activation of phospholipase C (PLC). The subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production leads to decreased intracellular calcium levels and reduced protein kinase C (PKC) activity, ultimately suppressing the synthesis and release of LH and FSH.[4][5]
Efficacy in Controlled Ovarian Hyperstimulation (COH)
The efficacy of ganirelix in preventing premature LH surges during COH for ART has been established in numerous clinical trials. Key performance indicators are summarized in the tables below.
Table 1: Ganirelix Efficacy Data from a Phase III Multicenter, Open-Label, Randomized Trial
| Parameter | Ganirelix Group (n=313) | Leuprolide Acetate (B1210297) Group (n=313) |
| Mean number of oocytes retrieved per attempt | 11.6 | 14.1 |
| Fertilization rate | 62.4% | 61.9% |
| Implantation rate | 21.1% | 26.1% |
| Clinical pregnancy rate per attempt | 35.4% | 38.4% |
| Ongoing pregnancy rate per attempt | 30.8% | 36.4% |
| Data from a comparative study of ganirelix and leuprolide acetate.[6][7] |
Table 2: Comparison of Ganirelix and Cetrorelix (B55110) in GnRH Antagonist Protocols
| Parameter | Cetrorelix (Group A, n=2,365) | Ganirelix (Group B, n=7,059) | p-value |
| Incidence of LH ≥10 U/L on trigger day | 4.9% | 7.6% | <0.001 |
| Overall OHSS incidence | 0.4% | 1.1% | 0.01 |
| Live birth rate | 47.2% | 49.4% | 0.074 |
| Clinical pregnancy rate | 54.8% | 56.2% | 0.245 |
| Data from a retrospective cohort study comparing cetrorelix and ganirelix.[8][9][10] |
Experimental Protocols
Controlled Ovarian Hyperstimulation (COH) Protocol in a Phase III Clinical Trial
A multicenter, open-label, randomized trial was conducted to compare the efficacy and safety of ganirelix with a long protocol of leuprolide acetate.[6] Healthy female partners in subfertile couples indicated for COH and IVF or intracytoplasmic sperm injection (ICSI) were enrolled.[6] Patients were randomized to receive either ganirelix or leuprolide acetate in conjunction with follitropin-beta for injection.[6] Key outcome measures included the number of oocytes retrieved, pregnancy rates, and endocrine variables.[6]
This compound: A Preclinical GnRH Antagonist
This compound is a GnRH antagonist that has been evaluated in preclinical animal studies for its ability to suppress gonadotropin secretion. However, there is a notable absence of published human clinical trial data for this compound. The available information is primarily from studies conducted in the 1990s on rats and a more recent study on its use to control the oestrous cycle in koalas.
Preclinical Findings
In rat models, this compound demonstrated potent and selective GnRH receptor antagonist activity, leading to the inhibition of ovulation. It was also shown to have very low anaphylactoid activity compared to other GnRH antagonists of its time. In a study on koalas, this compound was effective in inhibiting the LH response to exogenous GnRH and delaying the return to oestrus.
Due to the lack of human data, a direct comparison of the efficacy and safety of this compound with ganirelix in a clinical setting is not possible.
Comparative Overview
The following table summarizes the available information for both compounds, underscoring the disparity in their development and clinical validation.
Table 3: Comparison of Ganirelix and this compound
| Feature | Ganirelix | This compound |
| Drug Class | GnRH Antagonist | GnRH Antagonist |
| Mechanism of Action | Competitive antagonist at pituitary GnRH receptors | Presumed competitive antagonist at pituitary GnRH receptors (based on animal studies) |
| Human Clinical Data | Extensive Phase II and III clinical trial data available | No published human clinical trial data found |
| Efficacy in COH | Proven efficacy in preventing premature LH surges and achieving pregnancies in ART | Efficacy in humans is unknown |
| Signaling Pathway | Well-characterized inhibition of the Gq/11-PLC-IP3/DAG pathway | Not characterized in humans |
| Regulatory Status | Approved for clinical use in ART | Not approved for human use |
Conclusion
Ganirelix is a well-characterized GnRH antagonist with a robust body of clinical evidence supporting its efficacy and safety in controlled ovarian hyperstimulation protocols for assisted reproductive technologies. Its mechanism of action and signaling pathway are well understood, providing a solid foundation for its clinical application.
In contrast, this compound remains a compound of preclinical interest. While early animal studies suggested its potential as a potent GnRH antagonist with a favorable safety profile in those models, the lack of progression to human clinical trials means its efficacy and safety in the context of human fertility treatment are unknown. Therefore, for researchers, scientists, and drug development professionals, ganirelix serves as a benchmark for a clinically successful GnRH antagonist, while this compound represents a compound whose potential in human medicine has yet to be explored and validated through rigorous clinical investigation. A direct comparison of their efficacy is not feasible until human data for this compound becomes available.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical outcome of using ganirelix acetate versus a 4-day follicular phase leuprolide acetate protocol in unselected women undergoing in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. Obstetrical and neonatal outcome after controlled ovarian stimulation for IVF using the GnRH antagonist ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Flexible Low-Dose GnRH Antagonist Protocol Is Effective in Patients With Sufficient Ovarian Reserve in IVF [frontiersin.org]
Unveiling the Specificity of Azaline B: A Comparative Guide to GnRH Receptor Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the precise interactions of novel compounds with their intended targets is paramount. This guide provides a comparative analysis of Azaline B, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist, focusing on its cross-reactivity profile in GnRH receptor assays. We present available experimental data, detail the methodologies for key experiments, and visualize critical pathways and workflows to offer a comprehensive overview of this compound's performance against other relevant GnRH receptor ligands.
Executive Summary
This compound is a synthetic decapeptide that acts as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). Its primary function is to block the receptor, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This makes it a valuable tool in reproductive medicine and for the treatment of hormone-dependent diseases. This guide delves into the binding characteristics of this compound at the GnRH receptor, comparing its potency with other GnRH analogues based on available in vitro data. While a single study providing a direct, head-to-head comparison of the binding affinities (Ki) of this compound against a wide panel of other GnRH agonists and antagonists is not available in the public domain, this guide compiles and contextualizes the most relevant data from multiple sources to provide a meaningful comparison.
Comparative Binding and Potency at the GnRH Receptor
The interaction of a ligand with its receptor is a critical determinant of its biological activity. In the context of GnRH receptor assays, this is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) from competitive binding assays, and by the half-maximal effective concentration (EC50) from functional assays.
| Compound | Type | Reported Potency (IC50/EC50) | Species/Assay System |
| This compound | Antagonist | IC50 = 1.36 nM | In vitro competitive binding |
| This compound | Antagonist | EC50 ≈ 0.6 nM | Rat pituitary cell culture |
| [Nal-Glu]-GnRH | Antagonist | EC50 ≈ 0.6 nM | Rat pituitary cell culture |
| [Nal-Lys]-GnRH (Antide) | Antagonist | EC50 ≈ 0.6 nM | Rat pituitary cell culture |
| Cetrorelix | Antagonist | IC50 = 1.21 nM | GnRH receptor binding assay |
| Leuprolide | Agonist | IC50 = 0.64 nM | Human GnRH receptor I |
| Native GnRH | Agonist | Ki ≈ 3 nM | HEK 293T cells with WT receptor |
Note: The data presented in this table are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions. The IC50 and EC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand or to elicit a 50% maximal response in a functional assay, respectively. Ki is the inhibition constant for a competitive inhibitor.
Based on the available data, this compound demonstrates high potency as a GnRH receptor antagonist, with an IC50 value in the low nanomolar range.[1] Its functional potency in inhibiting GnRH-agonist-mediated gonadotropin release is comparable to other established GnRH antagonists like [Nal-Glu]-GnRH and [Nal-Lys]-GnRH ("antide").[2]
Experimental Protocols
To ensure a thorough understanding of the presented data, this section outlines the detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the GnRH receptor.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a receptor.
Objective: To determine the affinity (Ki or IC50) of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the GnRH receptor (e.g., HEK293 or COS-7 cells).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., 125I-labeled GnRH agonist).
-
Test Compounds: this compound and other GnRH analogues.
-
Assay Buffer: Buffer optimized for receptor binding (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration System: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value is determined from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GnRH Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: Logic of Cross-Reactivity Assessment.
Conclusion
References
A Comparative Analysis of Azaline B and GnRH Agonists for Gonadotropin Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gonadotropin-releasing hormone (GnRH) antagonist, Azaline B, and GnRH agonists. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical data. This guide will delve into their mechanisms of action, signaling pathways, and performance data from relevant experimental studies.
Introduction
Modulation of the hypothalamic-pituitary-gonadal (HPG) axis is a cornerstone of therapeutic strategies for a multitude of hormone-dependent diseases, including prostate cancer, breast cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies. Gonadotropin-releasing hormone (GnRH) receptors on pituitary gonadotrophs are the primary target for achieving therapeutic suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion. Two principal classes of drugs that target the GnRH receptor are GnRH agonists and GnRH antagonists. This guide focuses on a comparative analysis of this compound, a third-generation GnRH antagonist, and GnRH agonists, a widely used class of therapeutics.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and GnRH agonists lies in their interaction with the GnRH receptor and the subsequent physiological response.
GnRH Agonists: The "Flare-Up" and Downregulation
GnRH agonists, such as leuprolide, goserelin, and triptorelin (B344507), are synthetic peptides that mimic the action of endogenous GnRH.[1][2] Upon initial administration, they bind to and activate GnRH receptors, leading to an initial surge in LH and FSH secretion, a phenomenon known as the "flare-up" effect.[1] This transient increase in gonadotropins can temporarily exacerbate the underlying condition. However, with continuous and prolonged administration, GnRH agonists lead to a profound desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs.[1][2] This downregulation ultimately results in a sustained suppression of LH and FSH release, leading to a state of medical castration with significantly reduced levels of sex hormones.
This compound: Immediate and Competitive Blockade
In contrast, this compound is a GnRH antagonist that competitively binds to and blocks the GnRH receptor. This competitive inhibition prevents endogenous GnRH from binding and activating the receptor, leading to an immediate, dose-dependent suppression of gonadotropin secretion without an initial stimulatory phase or "flare-up." This rapid onset of action is a key distinguishing feature of GnRH antagonists.
Signaling Pathways
The binding of GnRH or its analogs to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
GnRH Agonist Signaling
The signaling pathway for GnRH and its agonists is well-characterized. The GnRH receptor is primarily coupled to the Gq/11 G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events are crucial for the synthesis and secretion of gonadotropins.
This compound Signaling (or lack thereof)
As a competitive antagonist, this compound binds to the GnRH receptor but does not activate the downstream signaling cascade. By occupying the receptor's binding site, it prevents the endogenous GnRH from initiating the Gq/11-PLC-IP3/DAG pathway. This blockade effectively silences the signaling pathway, leading to the inhibition of gonadotropin synthesis and secretion.
Comparative Performance Data
Direct head-to-head comparative studies with comprehensive quantitative data for this compound versus a specific GnRH agonist are limited in the publicly available literature. The following tables summarize available data from separate studies to provide a comparative perspective. Triptorelin has been selected as a representative GnRH agonist due to the availability of more consistent data.
Table 1: In Vitro Performance
| Parameter | This compound | Triptorelin (GnRH Agonist) | Reference(s) |
| Target | Gonadotropin-Releasing Hormone Receptor (GnRH-R) | Gonadotropin-Releasing Hormone Receptor (GnRH-R) | |
| Mechanism | Competitive Antagonist | Agonist | |
| Binding Affinity (IC50) | 1.37 nM | Sub-nanomolar to low nanomolar range | |
| Functional Potency (EC50) | ~0.6 nM (inhibition of histrelin-stimulated gonadotropin release) | Sub-nanomolar to low nanomolar range (for receptor activation) |
Note: The binding affinity and functional potency for triptorelin are presented as a range due to variations in experimental conditions across different studies.
Table 2: In Vivo Performance
| Parameter | This compound | GnRH Agonists (General) | Reference(s) |
| Onset of Action | Immediate suppression of gonadotropins | Initial "flare-up" of gonadotropins followed by suppression after 1-2 weeks | |
| Efficacy | Potent inhibition of ovulation in rats | Effective suppression of sex hormones to castration levels | |
| Side Effects | Low anaphylactoid activity reported in animal models | Initial "flare-up" can worsen symptoms; long-term effects related to hypoestrogenism/hypoandrogenism |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols for key experiments cited in the evaluation of GnRH analogs.
1. GnRH Receptor Binding Assay (Radioligand Displacement Assay)
-
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the GnRH receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, or cell lines transfected with the GnRH receptor). This typically involves homogenization and centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled GnRH analog with high affinity for the receptor (e.g., [125I]-Buserelin or [125I]-Triptorelin) is used as the tracer.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or a GnRH agonist).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
2. Inositol Phosphate (B84403) (IP) Accumulation Assay
-
Objective: To measure the functional activity of a GnRH agonist by quantifying the production of inositol phosphates, a downstream second messenger.
-
Methodology:
-
Cell Culture and Labeling: Cells expressing the GnRH receptor are cultured and incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pools.
-
Stimulation: The cells are then stimulated with various concentrations of the GnRH agonist in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Extraction: The reaction is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.
-
Chromatography: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity in the fractions corresponding to the different inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The total [3H]inositol phosphate accumulation is plotted against the agonist concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
3. In Vivo Measurement of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
-
Objective: To assess the in vivo efficacy of a GnRH analog in suppressing gonadotropin levels.
-
Methodology:
-
Animal Model: A suitable animal model is used, such as castrated male rats (to have elevated basal gonadotropin levels) or female rats on the day of proestrus (to assess inhibition of the preovulatory LH surge).
-
Drug Administration: The test compound (this compound or a GnRH agonist) is administered to the animals via a specified route (e.g., subcutaneous injection).
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Hormone Measurement: Serum or plasma is separated from the blood samples. LH and FSH levels are quantified using specific and validated immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA). Commercial ELISA kits are widely available for the measurement of rat LH and FSH.
-
Data Analysis: The hormone concentrations are plotted over time to evaluate the extent and duration of gonadotropin suppression.
-
Summary and Conclusion
This compound and GnRH agonists represent two distinct pharmacological approaches to achieve therapeutic suppression of the HPG axis by targeting the GnRH receptor.
-
GnRH agonists induce a transient "flare-up" of gonadotropins before causing receptor downregulation and profound hormonal suppression. This class of drugs has a long history of clinical use and proven efficacy.
-
This compound , as a GnRH antagonist, offers the advantage of immediate and competitive blockade of the GnRH receptor, leading to a rapid reduction in gonadotropin levels without an initial surge.
The choice between a GnRH agonist and an antagonist like this compound depends on the specific clinical indication, the desired speed of onset of hormonal suppression, and the patient's tolerance to the initial hormone flare associated with agonists. The quantitative data presented, while not from direct head-to-head comparative studies, indicate that this compound is a potent GnRH antagonist. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of this compound and various GnRH agonists in different therapeutic contexts. The experimental protocols provided offer a framework for conducting such comparative research.
References
Azaline B as a Negative Control in GnRH Signaling Studies: A Comparative Guide
In the intricate landscape of Gonadotropin-Releasing Hormone (GnRH) signaling research, the use of precise and reliable controls is paramount to generating reproducible and meaningful data. This guide provides a comprehensive comparison of Azaline B as a negative control in GnRH signaling studies, evaluating its performance against other established antagonists and offering supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The GnRH Signaling Cascade: A Brief Overview
Gonadotropin-Releasing Hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive axis.[1] It is secreted from the hypothalamus and binds to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), on pituitary gonadotrope cells.[1][2] This binding event primarily activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These downstream signaling events culminate in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key regulators of gonadal function.
Figure 1. Simplified GnRH Signaling Pathway.
The Role of a Negative Control in GnRH Signaling Studies
In the context of GnRH signaling research, a negative control is a compound that competitively binds to the GnRH receptor but does not elicit a downstream signaling response. Its primary function is to block the action of the endogenous ligand (GnRH) or an experimental agonist, thereby providing a baseline against which to measure the specific effects of the agonist. The ideal negative control should exhibit high binding affinity and specificity for the GnRH receptor, with no intrinsic agonistic activity.
Figure 2. Logical workflow for using a GnRH antagonist as a negative control.
Comparative Analysis of GnRH Antagonists
This compound is a potent GnRH receptor antagonist that has been characterized for its ability to suppress reproductive processes. To objectively evaluate its suitability as a negative control, it is essential to compare its performance with other widely used GnRH antagonists, such as Cetrorelix, Ganirelix, and Degarelix (B1662521).
| Compound | Type | IC50 (nM) | Ki (nM) | Key Features |
| This compound | Peptide | 1.37 | ~0.6 (EC50 for inhibiting agonist-mediated gonadotropin release) | Potent antagonist with low anaphylactoid activity in animal models. |
| Cetrorelix | Peptide | 1.21 | - | Well-established antagonist used in assisted reproductive technology. |
| Ganirelix | Peptide | - | ~0.4 | High-affinity antagonist with rapid and reversible suppression of gonadotropins. |
| Degarelix | Peptide | 3 | 1.68 | Long-acting antagonist that forms a subcutaneous depot for sustained release. |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of the potency of a compound in inhibiting a biological function. Lower values indicate higher potency. The specific values can vary depending on the experimental conditions and cell types used.
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize and compare GnRH antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the GnRH receptor.
-
Objective: To quantify the competitive binding of an unlabeled antagonist (e.g., this compound) against a radiolabeled GnRH agonist.
-
Materials:
-
Cell membranes from cells expressing the GnRH receptor (e.g., pituitary cells or transfected cell lines).
-
Radiolabeled GnRH agonist (e.g., [125I]-triptorelin).
-
Unlabeled GnRH antagonist (this compound and comparators).
-
Incubation buffer and filtration apparatus.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled agonist in the presence of increasing concentrations of the unlabeled antagonist.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Measurement of LH Release
This assay directly measures the functional consequence of GnRH receptor activation and its inhibition by an antagonist.
-
Objective: To quantify the inhibition of GnRH-stimulated LH release from pituitary cells by a GnRH antagonist.
-
Materials:
-
Primary cultures of anterior pituitary cells or a pituitary gonadotrope cell line (e.g., LβT2).
-
GnRH agonist (e.g., histrelin).
-
GnRH antagonist (this compound and comparators).
-
Cell culture medium.
-
LH ELISA kit.
-
-
Methodology:
-
Culture the pituitary cells in multi-well plates.
-
Pre-incubate the cells with various concentrations of the GnRH antagonist for a defined period.
-
Stimulate the cells with a fixed concentration of a GnRH agonist.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the concentration of LH in the supernatant using a specific ELISA kit.
-
Determine the EC50 value for the antagonist's inhibition of agonist-stimulated LH release.
-
Intracellular Calcium Mobilization Assay
This assay measures an early signaling event following GnRH receptor activation.
-
Objective: To measure the inhibition of GnRH-induced intracellular calcium increase by a GnRH antagonist.
-
Materials:
-
Cells expressing the GnRH receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GnRH agonist.
-
GnRH antagonist (this compound and comparators).
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Methodology:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with the GnRH antagonist.
-
Inject the GnRH agonist into the wells while simultaneously measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Quantify the inhibitory effect of the antagonist on the agonist-induced calcium signal.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of a downstream second messenger in the Gαq/11 pathway.
-
Objective: To quantify the inhibition of GnRH-stimulated IP1 accumulation by a GnRH antagonist.
-
Materials:
-
Cells expressing the GnRH receptor.
-
GnRH agonist.
-
GnRH antagonist (this compound and comparators).
-
A commercial IP-One HTRF assay kit.
-
A plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
-
Methodology:
-
Pre-treat the cells with the GnRH antagonist.
-
Stimulate the cells with a GnRH agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Lyse the cells and add the HTRF assay reagents (IP1-d2 conjugate and anti-IP1 Eu3+ cryptate).
-
After incubation, measure the TR-FRET signal. The signal is inversely proportional to the amount of IP1 produced.
-
Determine the IC50 of the antagonist for the inhibition of agonist-induced IP1 accumulation.
-
Conclusion
This compound demonstrates potent GnRH receptor antagonism, with an IC50 value in the low nanomolar range, comparable to other established antagonists like Cetrorelix. Its documented efficacy in suppressing gonadotropin release in vitro and in vivo, coupled with a favorable profile of low anaphylactoid activity in preclinical models, makes it a suitable candidate for use as a negative control in GnRH signaling studies.
When selecting a negative control, researchers should consider the specific requirements of their experimental system. For studies requiring rapid and reversible antagonism, this compound, Cetrorelix, and Ganirelix are excellent choices. For long-term in vivo studies, the depot-forming properties of Degarelix may be advantageous. The choice of a negative control should always be guided by empirical validation in the specific assay system being used to ensure complete and specific inhibition of the GnRH signaling pathway. The experimental protocols outlined in this guide provide a framework for such validation and for the comparative evaluation of different GnRH antagonists.
References
Safety Operating Guide
Prudent Disposal Practices for Azaline B in a Research Environment
Immediate Safety and Handling Considerations
Given that Azaline (B1665912) B is a potent gonadotropin-releasing hormone (GnRH) antagonist, it should be handled with care to avoid personal exposure and environmental contamination.[1][2] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of Azaline B must comply with local, state, and federal regulations for hazardous waste. The following steps provide a general workflow for its proper disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated vials, pipette tips, and gloves, should be treated as hazardous waste.
-
This waste should be segregated from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), concentration (if in solution), and the date of accumulation.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and have secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being added to, a request for disposal should be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for hazardous waste pickup.
-
-
Documentation:
-
Maintain a log of all this compound waste generated, including the amount and date of disposal. This documentation is crucial for regulatory compliance.
-
Quantitative Data
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative data regarding its physical and chemical properties relevant to disposal (e.g., solubility, reactivity with specific disposal agents) are not available. The following table summarizes its known chemical properties.[3]
| Property | Value |
| Molecular Formula | C80H102ClN23O12 |
| Molecular Weight | 1613.3 g/mol |
| XLogP3 | 5.2 |
Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been published. The recommended approach is to follow the general guidelines for the disposal of high-potency research chemicals as outlined by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided here is based on general laboratory safety principles. Always consult your institution's specific safety protocols and the appropriate regulatory guidelines for the disposal of chemical waste. In the absence of a specific SDS for this compound, it is prudent to treat it as a hazardous substance and follow the most conservative disposal procedures.
References
Essential Safety and Handling Guide for Azaline B (Azelastine HCl)
This guide provides crucial safety and logistical information for the handling and disposal of Azaline B, a product containing Azelastine Hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | EN 166 (EU) or 29 CFR 1910.133 (US)[1] |
| Hand Protection | Protective gloves. Breakthrough time of the glove material should be confirmed with the supplier.[2] | EN 374 (EU) |
| Skin and Body Protection | Wear protective clothing. Ensure that skin is not exposed. Open cuts or irritated skin should be protected.[3] | - |
| Respiratory Protection | Not required under normal use conditions.[2] If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[1] | NIOSH/MSHA (US) or EN 149 (EU)[1] |
Health Hazards
Azelastine HCl, the active component in this compound, is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][5]
-
Carcinogenicity: Suspected of causing cancer.[4]
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.
First Aid Measures
Immediate actions in case of exposure are critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, consult a doctor.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation occurs.[2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a doctor.[2][5] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[1] It is the responsibility of the waste generator to properly classify the waste.[1] Do not empty into drains.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Clear the area of all personnel and move upwind.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or watercourses.[3]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
